Pervanadate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
H6Na3O10V |
|---|---|
Molekulargewicht |
285.95 g/mol |
IUPAC-Name |
trisodium;hydrogen peroxide;trioxido(oxo)vanadium |
InChI |
InChI=1S/3Na.3H2O2.4O.V/c;;;3*1-2;;;;;/h;;;3*1-2H;;;;;/q3*+1;;;;;3*-1; |
InChI-Schlüssel |
PZYFJWVGRGEWGO-UHFFFAOYSA-N |
Kanonische SMILES |
OO.OO.OO.[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+] |
Synonyme |
pervanadate vanadyl hydroperoxide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of Pervanadate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), serves as an invaluable tool in signal transduction research. Its ability to globally increase tyrosine phosphorylation allows for the elucidation of phosphorylation-dependent signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its effects on critical signaling cascades, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in a laboratory setting.
Core Mechanism of Action: Irreversible Oxidation of Protein Tyrosine Phosphatases
This compound is a derivative of vanadate, formed by the reaction of vanadate with hydrogen peroxide. While vanadate itself is a competitive inhibitor of PTPs, this compound exhibits a more potent and irreversible mechanism of inhibition.[1] The core of this compound's action lies in its ability to oxidize the catalytic cysteine residue within the active site of PTPs.[1] This oxidation is irreversible and renders the phosphatase inactive, leading to a sustained increase in the phosphorylation of tyrosine residues on cellular proteins.
This is in contrast to vanadate, which acts as a phosphate analog and competes with phosphotyrosine substrates for binding to the PTP active site.[1] The irreversible nature of this compound's inhibition makes it a powerful tool for "trapping" the transient phosphorylation state of proteins, thereby facilitating their detection and study.
Quantitative Data on PTP Inhibition
The inhibitory potency of this compound and its precursor, vanadate, has been characterized against various PTPs. The following table summarizes key quantitative data. It is important to note that as an irreversible inhibitor, the efficacy of this compound is a function of both concentration and incubation time, making direct IC₅₀ comparisons with reversible inhibitors like vanadate less straightforward.
| Inhibitor | Target PTP | Inhibition Constant / IC₅₀ | Notes |
| Vanadate | PTP1B | Kᵢ: 0.38 ± 0.02 µM | Competitive inhibitor.[1][2] |
| Sodium Orthovanadate | PTP1B | IC₅₀: 204.1 ± 25.15 nM | Standard inhibitor used for comparison.[3] |
| This compound | PTPs (prostatic membranes) | IC₅₀: 150 nM | Demonstrates high potency in a cellular context. |
| This compound | PTP1B | Irreversible Inhibitor | Acts by oxidizing the catalytic cysteine. A direct Kᵢ value is not applicable in the same way as for a competitive inhibitor.[1] |
| Orthovanadate | PTPs (hepatocyte cytosol) | IC₅₀: 30-50 µM | General inhibition of PTP activity.[4] |
Impact on Key Signaling Pathways
The global increase in tyrosine phosphorylation induced by this compound treatment profoundly affects numerous signaling pathways that are tightly regulated by the balance of protein tyrosine kinase and phosphatase activities. Two of the most well-characterized pathways affected by this compound are the insulin signaling pathway and the mitogen-activated protein kinase (MAPK) cascade.
Insulin Signaling Pathway
This compound is widely recognized for its insulin-mimetic effects, which stem from its ability to inhibit PTPs that negatively regulate the insulin signaling cascade, such as PTP1B.[1] By inhibiting these phosphatases, this compound enhances and prolongs the phosphorylation of the insulin receptor and its downstream substrates, leading to the activation of pathways that mediate glucose uptake and metabolism.
References
- 1. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
Pervanadate as a Protein Tyrosine Phosphatase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), has become an invaluable tool in cellular signaling research. Its ability to globally increase protein tyrosine phosphorylation allows for the study of phosphorylation-dependent signaling pathways and the identification of novel tyrosine kinase substrates. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its preparation and use, and its effects on key signaling cascades.
Core Concepts: Mechanism of Action
This compound is a derivative of vanadate formed by the reaction of sodium orthovanadate with hydrogen peroxide. Unlike vanadate, which acts as a competitive inhibitor of PTPs, this compound is an irreversible inhibitor. Its primary mechanism of action involves the oxidation of the catalytic cysteine residue within the active site of PTPs. This irreversible oxidation renders the phosphatase inactive, leading to a rapid and sustained increase in the tyrosine phosphorylation of cellular proteins.
Data Presentation: Quantitative Analysis of Vanadium-Based PTP Inhibitors
Obtaining precise IC50 values for this compound against specific PTPs is challenging due to its reactive and unstable nature in solution, leading to variability in experimental results. However, the inhibitory concentrations of the parent compound, sodium orthovanadate, and other vanadium-based compounds have been determined for several PTPs, providing a benchmark for their potency.
| Compound | PTP Target | IC50 / Ki | Reference |
| Sodium Orthovanadate | PTP1B | Ki: 0.38 ± 0.02 µM | [1] |
| Sodium Orthovanadate | PTP1B | IC50: 204.1 ± 25.15 nM | [2] |
| bpV(phen) | PTP1B | IC50: 920 nM | |
| bpV(phen) | SHP-1 | IC50: ~100 nM | |
| Fumos | SHP-2 (PTP domain) | IC50: 6.31 µM | [3] |
| Sodium Orthovanadate | SHP-2 (PTP domain) | IC50: 620 µM | [3] |
Note: The potency of this compound is generally considered to be significantly higher than that of sodium orthovanadate. The effective concentration for cellular studies typically ranges from 10 µM to 200 µM.[4]
Experimental Protocols
Preparation of this compound Stock Solution (1 mM)
This protocol provides a general method for preparing a fresh this compound stock solution.
Materials:
-
Sodium Orthovanadate (Na₃VO₄)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
HEPES buffer (20 mM, pH 7.3)
-
Catalase (optional)
-
Distilled water
Procedure:
-
Prepare a 100 mM stock solution of sodium orthovanadate in distilled water. Ensure the solution is colorless; a yellow color indicates polymerization, which renders it less effective.[2]
-
In a separate tube, dilute the 30% H₂O₂ solution 1:10 with 20 mM HEPES buffer (pH 7.3) to get a 3% H₂O₂ solution.
-
Further dilute the 3% H₂O₂ solution 1:10 with 20 mM HEPES buffer to get a 0.3% H₂O₂ solution.[2]
-
To prepare a 1 mM this compound stock, mix 10 µL of 100 mM sodium orthovanadate with 990 µL of 0.3% H₂O₂ in HEPES buffer.
-
Incubate the mixture for 15 minutes at room temperature.[5] The solution should turn a pale yellow, indicating the formation of this compound.
-
(Optional) To remove excess hydrogen peroxide, add a small amount of catalase and incubate for 5 minutes at room temperature until the bubbling ceases.[2]
-
The this compound solution is unstable and should be used within 1 hour for optimal activity.[1]
Experimental Workflow: this compound Treatment and Western Blot Analysis
Caption: Workflow for this compound Treatment and Western Blotting.
Immunoprecipitation of Tyrosine-Phosphorylated Proteins
This protocol describes the immunoprecipitation of tyrosine-phosphorylated proteins from this compound-treated cells.
Materials:
-
This compound-treated cell lysate (prepared as described above)
-
Anti-phosphotyrosine antibody (e.g., 4G10)
-
Protein A/G agarose beads
-
Immunoprecipitation (IP) buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., IP buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Pre-clear the lysate: Add 20-30 µL of Protein A/G agarose beads to 500-1000 µg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of anti-phosphotyrosine antibody to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.
-
Add 30-50 µL of Protein A/G agarose beads and incubate with gentle rotation for 2-4 hours at 4°C.
-
Wash: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.
Experimental Workflow: Immunoprecipitation
Caption: Workflow for Immunoprecipitation of Tyrosine-Phosphorylated Proteins.
Impact on Cellular Signaling Pathways
This compound treatment leads to the hyper-activation of numerous signaling pathways that are negatively regulated by PTPs. Two of the most well-studied examples are the insulin and mitogen-activated protein kinase (MAPK) signaling pathways.
Insulin Signaling Pathway
In the insulin signaling pathway, the insulin receptor (IR) is a receptor tyrosine kinase. This compound-mediated inhibition of PTPs, such as PTP1B, leads to sustained phosphorylation and activation of the IR and its downstream substrates, including Insulin Receptor Substrate (IRS) proteins. This mimics the effects of insulin, leading to the activation of downstream signaling cascades like the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.
This compound's Effect on the Insulin Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the membrane distal catalytic domain in this compound-induced tyrosine phosphorylation of receptor protein-tyrosine phosphatase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of SHP-1 Expands the Repertoire of Antitumor T Cells Available to Respond to Immune Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pervanadate: A Technical Guide to Increasing Tyrosine Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of pervanadate as a potent tool for increasing protein tyrosine phosphorylation. This compound, a derivative of vanadate, is a powerful and irreversible inhibitor of protein tyrosine phosphatases (PTPs), making it an invaluable reagent in cell signaling research and drug discovery. This document provides a comprehensive overview of its core mechanism, its impact on key signaling pathways, quantitative data on its efficacy, and detailed experimental protocols.
Core Mechanism of Action: Irreversible PTP Inhibition
The steady-state level of protein tyrosine phosphorylation is dynamically regulated by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). This compound exerts its potent effect by targeting and inhibiting PTPs, thereby shifting the equilibrium towards increased phosphorylation.
Unlike its precursor, vanadate, which acts as a competitive inhibitor of PTPs, this compound functions through the irreversible oxidation of the catalytic cysteine residue within the PTP active site[1][2][3]. This essential cysteine is crucial for the phosphatase's enzymatic activity. Its oxidation renders the PTP inactive, leading to a global increase in the tyrosine phosphorylation of cellular proteins. This potent and sustained inhibition allows for the study of signaling pathways that are transiently or weakly activated under normal physiological conditions.
Recent studies have also suggested that in addition to PTP inhibition, this compound may also disrupt cellular redox homeostasis and directly activate certain SRC family tyrosine kinases through the oxidation of specific cysteine residues, further contributing to the observed hyperphosphorylation of proteins[4][5].
Quantitative Data on this compound Efficacy
| Parameter | Value | Target | Reference |
| IC50 | 150 nM | Membrane-associated PTPs in canine prostate | [6] |
| Ki (for Vanadate) | 0.38 ± 0.02 µM | PTP1B | [1][2] |
Table 1: Inhibitory Concentration of this compound and Vanadate against PTPs. This table provides the reported IC50 value for this compound against a general population of membrane-associated PTPs and the Ki value for its less potent precursor, vanadate, against a specific phosphatase, PTP1B.
| Experimental System | Fold Change in Tyrosine Phosphorylation | Specific Proteins/Peptides | Reference |
| HeLa Cells | Average 2.22 ± 0.49 fold increase | 128 unique phosphotyrosine peptides | [7] |
| Jurkat T-cells | 4-fold activation | Lck kinase | [8] |
| Jurkat T-cells | 3-fold activation | Fyn kinase | [8] |
| DT40 Cells | 4.2-fold increase in autophosphorylation | Bruton's tyrosine kinase (BTK) | [9] |
| WEHI-231 B-cells | Concentration-dependent increase | Global phosphoproteome | [10] |
Table 2: this compound-Induced Increase in Tyrosine Phosphorylation. This table summarizes quantitative data from various studies demonstrating the significant increase in tyrosine phosphorylation of specific proteins and the overall phosphoproteome upon treatment with this compound.
Key Signaling Pathways Modulated by this compound
By globally increasing tyrosine phosphorylation, this compound treatment activates a multitude of signaling pathways. Below are diagrams of three key pathways known to be significantly affected by this compound.
References
- 1. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hubrecht.eu [hubrecht.eu]
- 8. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Role of Pervanadate in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), serves as an invaluable tool in cell signaling research. By preventing the dephosphorylation of tyrosine residues on proteins, this compound treatment leads to a global increase in tyrosine phosphorylation, thereby amplifying or mimicking the effects of various signaling pathways. This technical guide provides an in-depth exploration of this compound's mechanism of action, its profound impact on critical signaling cascades such as the insulin and mitogen-activated protein kinase (MAPK) pathways, and detailed protocols for its experimental application. The strategic use of this compound allows for the elucidation of complex signaling networks and holds potential for therapeutic discovery by revealing key regulatory nodes.
Core Mechanism of Action: Irreversible PTP Inhibition
This compound is a derivative of vanadate, formed by the reaction of vanadate with hydrogen peroxide. While both vanadate and this compound inhibit PTPs, their mechanisms of action are distinct. Vanadate acts as a competitive inhibitor of PTP1B with a Ki of 0.38 ± 0.02 μM.[1][2][3] In contrast, this compound functions as a potent and irreversible inhibitor by oxidizing the catalytic cysteine residue within the active site of PTPs, such as PTP1B.[1][2] This irreversible inhibition leads to a sustained and robust increase in the tyrosine phosphorylation of cellular proteins.[4]
The potency of this compound is significantly greater than that of vanadate. For instance, in rat adipocytes, this compound was shown to be a more effective inhibitor of protein phosphotyrosyl phosphatase activity than vanadate.[5] This heightened and prolonged state of tyrosine phosphorylation makes this compound a powerful tool for studying the downstream effects of kinase activation.
Impact on Key Signaling Pathways
Insulin Signaling Pathway
This compound has been widely recognized for its insulin-mimetic properties.[1][2][6] By inhibiting PTPs that negatively regulate the insulin receptor and its downstream substrates, this compound can trigger many of the metabolic effects of insulin. Treatment of cells with this compound leads to the hyperphosphorylation of the insulin receptor, even in the absence of insulin.[5] This, in turn, activates downstream signaling components, leading to physiological responses such as glucose transport.[5][7] Vanadium compounds, including this compound, have been shown to improve glycemic control in diabetic animal models, highlighting the therapeutic potential of PTP inhibition in metabolic diseases.[6][8] Interestingly, while mimicking metabolic actions, vanadate has been observed to inhibit cell proliferation, suggesting a preferential enhancement of metabolic versus mitogenic signaling.[6]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK cascade is a crucial signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The activity of this pathway is tightly controlled by the phosphorylation state of its components. This compound treatment has been demonstrated to be sufficient to initiate a complete MAP kinase activation program.[4] By inhibiting PTPs, this compound leads to a sustained and reversible increase in the tyrosine phosphorylation of upstream components, which in turn activates the downstream kinases MEK and MAP kinase (ERK).[4] this compound has been shown to activate ERK1/2, JNK1/2, and p38 kinase.[9] This broad activation of the MAPK pathway underscores the integral role of PTPs in maintaining cellular homeostasis and preventing aberrant signaling.
Quantitative Data Summary
The inhibitory effects of this compound and its precursor, vanadate, have been quantified in various studies. The following tables summarize key quantitative data.
| Compound | Target PTP | Inhibition Type | Ki | Reference |
| Vanadate | PTP1B | Competitive | 0.38 ± 0.02 µM | [1][2][3] |
| This compound | PTP1B | Irreversible (Oxidation) | - | [1][2] |
| Compound | Cell/System | Effect | IC50 / Effective Concentration | Reference |
| This compound | Intact Cells | PTP Inhibition | 0.3 µM | [10] |
| This compound | Prostatic PTPs | Inhibition | 150 nM | [11] |
| Orthovanadate | Angiotensin II-induced β-arrestin cleavage | Inhibition | 0.1 - 0.5 mM | [12] |
| This compound | Rat Adipocytes | Glucose Transport Stimulation | 5 µM (effective), 20 µM (maximum) | [5] |
| This compound | HeLa Cells | HSF1 Hyperphosphorylation | 50-100 µM | [9] |
Experimental Protocols
Preparation of this compound Solution
This compound is unstable in aqueous solutions and must be prepared fresh before each experiment.[10][13] Several protocols exist, with minor variations.[14] A common method is as follows:
Materials:
-
Sodium orthovanadate (Na₃VO₄) stock solution (e.g., 100 mM, pH 10)
-
Hydrogen peroxide (H₂O₂) (e.g., 30%)
-
HEPES buffer (e.g., 20 mM, pH 7.3) or distilled water
-
Catalase (optional)
Procedure:
-
Prepare a fresh dilution of hydrogen peroxide. For example, dilute 30% H₂O₂ to 0.3% in HEPES buffer or water.[13]
-
Mix the sodium orthovanadate solution with the diluted hydrogen peroxide. A common ratio is equimolar, but an excess of H₂O₂ is also used.[14][15] For example, mix equal volumes of 100 mM Na₃VO₄ and 100 mM H₂O₂.[15]
-
Incubate the mixture at room temperature for approximately 5-15 minutes.[12][13][15] The solution may turn a yellowish color, indicating the formation of this compound.
-
(Optional) To remove excess hydrogen peroxide, which can be toxic to cells, a small amount of catalase can be added to the solution until the bubbling (O₂ release) ceases.[13]
-
Dilute the this compound stock to the desired final concentration in serum-free cell culture medium immediately before treating the cells.[12][15] The prepared solution should be used within a short timeframe (e.g., less than 24 hours).[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and this compound* | Semantic Scholar [semanticscholar.org]
- 4. Activation of mitogen-activated protein (MAP) kinase pathway by this compound, a potent inhibitor of tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound stimulation and potentiation of insulin-activated glucose transport in rat adipocytes: dissociation from vanadate effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine phosphatase inhibitors, vanadate and this compound, stimulate glucose transport and GLUT translocation in muscle cells by a mechanism independent of phosphatidylinositol 3-kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protein tyrosine phosphatase inhibitor, this compound, is a powerful antidiabetic agent in streptozotocin-treated diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of this compound and permolybdate. Connexin43, phosphatase inhibition, and thiol reactivity as model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The enhancement by this compound of tyrosine phosphorylation on prostatic proteins occurs through the inhibition of membrane-associated tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wang.ucsd.edu [wang.ucsd.edu]
- 14. This compound - Cell Biology [protocol-online.org]
- 15. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
The Insulin-Mimetic Effects of Pervanadate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), has garnered significant interest for its remarkable insulin-mimetic properties. By preventing the dephosphorylation of key signaling proteins, this compound effectively activates the insulin signaling cascade, leading to downstream effects such as enhanced glucose uptake and metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's actions, supported by quantitative data, detailed experimental protocols, and visual representations of the pertinent signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases
The primary mechanism by which this compound exerts its insulin-mimetic effects is through the inhibition of protein tyrosine phosphatases (PTPs).[1][2][3][4][5] PTPs are a family of enzymes that counteract the action of protein tyrosine kinases, thereby playing a crucial role in regulating the phosphorylation state of cellular proteins and modulating signal transduction pathways.[6]
Vanadate, the precursor to this compound, acts as a competitive inhibitor of PTPs, such as PTP1B, due to its structural similarity to phosphate.[1][2][3][7] In contrast, this compound, a complex of vanadate and hydrogen peroxide, functions as an irreversible inhibitor.[2][3][8] It achieves this by oxidizing the essential cysteine residue within the active site of PTPs, rendering the enzyme inactive.[2][8] This irreversible inhibition leads to a sustained increase in the phosphorylation of tyrosine residues on various proteins, including the insulin receptor.
This compound's Impact on the Insulin Signaling Pathway
The insulin receptor is a receptor tyrosine kinase that, upon insulin binding, undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling events.[9] this compound's inhibition of PTPs leads to a significant increase in the autophosphorylation of the insulin receptor, even in the absence of insulin.[10] This activation of the insulin receptor kinase triggers the phosphorylation of downstream substrates, thereby mimicking the effects of insulin.[10][11][12]
Quantitative Data on PTP Inhibition and Cellular Effects
The following tables summarize key quantitative data from various studies, illustrating the potency of this compound and its precursor, vanadate, as well as their effects on cellular processes.
| Inhibitor | Target PTP | Inhibition Constant (Ki) / IC50 | Inhibition Type | Reference |
| Vanadate | PTP1B | Ki: 0.38 ± 0.02 µM | Competitive | [1][2] |
| This compound | PTPs | ID50: 5 µM (in adipocyte extracts) | Irreversible | [10] |
| bis(maltolato)oxovanadium(IV) | GST-PTP1B | IC50: 0.86 ± 0.02 µM | Mixed | [7] |
| Compound | Cell Type | Effect | Effective Concentration | Reference |
| This compound | Rat Adipocytes | Stimulation of 3-O-methylglucose transport | 5 µM (maximum at 20 µM) | [10] |
| This compound | Rat Adipocytes | Complete inhibition of PTP activity | 80 µM | [10] |
| Vanadate & this compound | L6 Skeletal Muscle | Stimulation of 2-deoxy-D-[3H]glucose uptake | 0.1 mM (pV), 5 mM (V) | [13] |
| This compound | Human Fibroblasts | ~2-fold increase in basal 2-DG transport | 10 µM | [14] |
| This compound | 3T3-L1 Adipocytes | Translocation of GLUT1 and GLUT4 transporters | 10 µM | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved in this compound's insulin-mimetic effects, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Preparation of this compound Solution
This compound is typically prepared fresh before each experiment by mixing sodium orthovanadate (Na3VO4) with hydrogen peroxide (H2O2).
Materials:
-
Sodium orthovanadate (Na3VO4) stock solution (e.g., 100 mM in water). Ensure the solution is colorless; a yellow tint indicates polymerization, rendering it unusable.[15]
-
Hydrogen peroxide (H2O2), 30% solution.
-
HEPES buffer (e.g., 20 mM, pH 7.3).[15]
Procedure:
-
Prepare a fresh dilution of H2O2 in HEPES buffer. For example, dilute 30% H2O2 to 3% and then to 0.3% with HEPES buffer.[15]
-
Mix the sodium orthovanadate stock solution with the diluted H2O2 solution at the desired molar ratio (commonly 1:1 to 1:10, vanadate:H2O2) and incubate for a short period (e.g., 5-15 minutes) at room temperature.[15][16]
-
(Optional) Add a small amount of catalase to the this compound solution to quench any remaining H2O2. This will result in vigorous bubbling.[15][16]
-
The final this compound solution is then diluted to the desired working concentration in the cell culture medium. The solution is typically stable for a few hours.[15]
Assay for Protein Tyrosine Phosphatase (PTP) Activity
The activity of PTPs can be measured using chromogenic or fluorogenic substrates.
Materials:
-
Cell lysates containing PTPs.
-
PTP assay buffer (e.g., containing HEPES, EDTA, and a reducing agent like DTT).
-
Substrate (e.g., p-nitrophenyl phosphate (pNPP), fluorescein diphosphate (FDP), or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)).[17]
-
This compound or other inhibitors.
-
Microplate reader.
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
In a microplate, add the cell lysate to the PTP assay buffer.
-
Add the PTP substrate to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 30°C or 37°C).
-
Measure the absorbance or fluorescence at appropriate intervals to determine the rate of substrate dephosphorylation.[17]
-
The PTP activity is calculated based on the rate of product formation.
Western Blot Analysis of Insulin Signaling Proteins
This technique is used to assess the phosphorylation state of proteins in the insulin signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-insulin receptor, anti-phospho-Akt, anti-total-insulin receptor, anti-total-Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound, insulin, or vehicle control.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes or L6 myotubes).[14]
-
This compound, insulin, and control solutions.
-
Radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or [14C]methylaminoisobutyric acid).[13]
-
Wash buffer (e.g., ice-cold PBS).
-
Lysis buffer (e.g., containing NaOH or SDS).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Plate and differentiate cells in multi-well plates.
-
Serum-starve the cells to reduce basal glucose uptake.
-
Treat the cells with this compound, insulin (positive control), or a vehicle (negative control) for the desired time.
-
Add the radiolabeled glucose analog and incubate for a short, defined period (e.g., 5-10 minutes).
-
Stop the uptake by rapidly washing the cells with ice-cold wash buffer.
-
Lyse the cells to release the intracellular contents.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the intricacies of the insulin signaling pathway. Its ability to potently and irreversibly inhibit protein tyrosine phosphatases allows for the sustained activation of the insulin receptor and its downstream effectors, ultimately leading to profound insulin-mimetic effects. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of cellular signaling, glucose metabolism, and the development of novel therapeutic strategies for insulin resistance and diabetes. The provided diagrams offer a clear visual framework for understanding the underlying molecular mechanisms and experimental designs.
References
- 1. Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and this compound* | Semantic Scholar [semanticscholar.org]
- 2. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Insulin-mimetic effects of vanadate. Possible implications for future treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Intracellular Signaling in Insulin-mediated Regulation of Drug Metabolizing Enzyme Gene and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of this compound stimulation and potentiation of insulin-activated glucose transport in rat adipocytes: dissociation from vanadate effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [peroxide(s) of vanadate] mimics insulin action in rat adipocytes via activation of the insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The insulinomimetic agents H2O2 and vanadate stimulate tyrosine phosphorylation of potential target proteins for the insulin receptor kinase in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Different Forms of Vanadate on Sugar Transport in Insulin Target and Nontarget Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wang.ucsd.edu [wang.ucsd.edu]
- 16. US5155031A - Use of this compound as an inhibitor of phosphotyrosine phosphatase - Google Patents [patents.google.com]
- 17. Protein tyrosine phosphatase: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Impact of Pervanadate on Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pervanadate, a potent protein tyrosine phosphatase (PTP) inhibitor, serves as a powerful tool in cellular signaling research and presents intriguing possibilities for therapeutic development. Its primary mechanism of action involves the irreversible oxidation of the catalytic cysteine residue within PTPs, leading to a sustained increase in protein tyrosine phosphorylation. This activity profoundly influences numerous signaling pathways, most notably mimicking the effects of insulin. However, the effects of this compound extend beyond PTP inhibition, critically impacting cellular redox homeostasis through the generation of reactive oxygen species (ROS). This dual functionality—altering phosphotyrosine signaling and inducing a controlled state of oxidative stress—makes this compound a complex but valuable agent for study. This technical guide provides an in-depth exploration of this compound's core mechanisms, offering quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved.
Introduction: The Role of this compound in Cellular Signaling
The equilibrium of protein tyrosine phosphorylation is meticulously maintained by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). This compound disrupts this balance by potently inhibiting PTPs.[1][2] Unlike its precursor, vanadate, which acts as a competitive inhibitor, this compound engages in an irreversible oxidative inactivation of the PTP catalytic cysteine.[1][2] This sustained inhibition leads to the hyperphosphorylation of a multitude of cellular proteins, thereby amplifying or mimicking signaling cascades initiated by growth factors and hormones.[3][4][5]
A significant aspect of this compound's action is its ability to induce the production of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and superoxide (O₂⁻).[6] This ROS generation is not merely a side effect but an integral component of its mechanism, contributing to the modulation of redox-sensitive signaling pathways. Recent evidence also suggests that this compound can directly activate non-receptor tyrosine kinases, such as those of the Src family, through the oxidation of specific cysteine residues, adding another layer to its complex effects on cellular signaling.[1][7]
Mechanism of Action: A Two-Pronged Approach
This compound's influence on cellular redox homeostasis stems from two primary, interconnected mechanisms:
2.1. Irreversible Inhibition of Protein Tyrosine Phosphatases: this compound is formed by the reaction of vanadate with hydrogen peroxide.[1] The resulting peroxovanadium compounds are potent oxidants that target the highly reactive catalytic cysteine residue in the active site of PTPs.[1][2] This oxidation is typically irreversible, leading to a sustained shutdown of PTP activity and a consequent increase in global tyrosine phosphorylation.
2.2. Induction of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels.[6] This is thought to occur through the intracellular reduction of vanadate (V) to vanadyl (IV), a process that can generate superoxide radicals.[8] These can then be converted to hydrogen peroxide. The generated ROS can then participate in redox signaling, further modulating the activity of kinases and phosphatases.
Key Signaling Pathways Modulated by this compound
The dual actions of this compound have profound effects on several critical signaling pathways.
3.1. Insulin Signaling Pathway: this compound is a well-established insulin-mimetic agent. By inhibiting PTPs such as PTP1B, which negatively regulate the insulin receptor, this compound enhances and prolongs insulin signaling, leading to increased glucose uptake and metabolism.[9][10]
3.2. MAP Kinase (MAPK) Pathways: this compound has been shown to activate all three major MAPK pathways: ERK1/2, JNK1/2, and p38 kinase.[4] This activation is likely a consequence of both increased tyrosine phosphorylation of upstream activators and the influence of ROS on redox-sensitive components of these pathways.
3.3. Src Family Kinase (SFK) Activation: Beyond its role as a PTP inhibitor, this compound can directly activate SFKs by oxidizing specific cysteine residues.[1][7] This relieves autoinhibition and promotes kinase activity, contributing to the observed increase in cellular tyrosine phosphorylation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of this compound.
Table 1: Inhibitory Characteristics of Vanadium Compounds Against PTP1B
| Compound | Target | Inhibition Type | Kᵢ / IC₅₀ | Reference(s) |
| Vanadate | PTP1B | Competitive | Kᵢ = 0.38 ± 0.02 µM | [11] |
| This compound | PTPs | Irreversible (Oxidative) | Not directly comparable to reversible inhibitors | [9] |
| Bis(maltolato)oxovanadium(IV) | GST-PTP1B | Mixed Competitive/Non-competitive | IC₅₀ = 0.86 ± 0.02 µM | [12] |
Note: The irreversible nature of this compound's inhibition makes direct IC₅₀ comparisons with reversible inhibitors like vanadate less meaningful. Its efficacy is a function of both concentration and incubation time.
Table 2: this compound-Induced Changes in Cellular ROS Levels
| Cell Line | This compound Concentration | Fold Change in ROS Production | Measurement Method | Reference(s) |
| L. donovani (promastigotes) | Not specified (with menadione) | ~1.8-fold increase | H₂DCFDA | [13] |
| 3T3L1 adipocytes | Not specified (with ethanol) | Significant increase (qualitative) | DCFDA | [14] |
| CHME-5 (microglia) | 10 nM (rotenone co-treatment) | ~1.96-fold increase (chemiluminescence) | Acridan Lumigen PS-3 | [15] |
Table 3: Effect of Vanadate on Glutathione Levels in Human Erythrocytes
| Vanadate Concentration | Incubation Time | Intracellular Non-Protein Sulfhydryl (NPSH) | Extracellular Glutathione | Reference(s) |
| 10 mM | 4 hours | Decreased to 0.0 µmol/ml erythrocyte | Increased to 0.0576 ± 0.002 µmol/ml erythrocyte | [16] |
Diagrams of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Dual mechanism of this compound action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphatases SHP-1 and SHP-2 are associated with distinct tyrosine-phosphorylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. This compound-induced oxidation relieves autoinhibition of SRC protein tyrosine kinase | Semantic Scholar [semanticscholar.org]
- 8. Mechanisms of vanadate-induced cellular toxicity: role of cellular glutathione and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Structure of Pervanadate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological actions of pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs). This document delves into its formation, mechanism of action, and its profound effects on cellular signaling pathways, making it an invaluable resource for researchers in cell biology, signal transduction, and drug discovery.
Chemical Properties and Structure of this compound
This compound is not a single, stable compound but rather a complex mixture of peroxovanadium compounds formed from the reaction of vanadate and hydrogen peroxide.[1][2] The most common forms in biological research are monoperoxovanadate ([VO(O₂)]⁺) and diperoxovanadate ([VO(O₂)₂]⁻).[3] The exact coordination geometry and the number of water ligands in solution can vary.[3][4] Vanadate itself, in the +5 oxidation state, has a tetrahedral structure similar to phosphate, which contributes to its ability to interact with phosphate-metabolizing enzymes.[3]
The synthesis of these peroxovanadium complexes is sensitive to pH, temperature, and the concentration of the reactants.[5] this compound solutions are inherently unstable and must be prepared fresh before each use.[6] The biological activity of diluted this compound solutions can decrease significantly within minutes to hours, depending on the composition of the medium.[6]
Key Chemical Features:
-
Formation: Generated by mixing sodium orthovanadate (Na₃VO₄) with hydrogen peroxide (H₂O₂).[7][8]
-
Structure: Primarily exists as monoperoxo- and diperoxovanadate complexes in solution.[3]
-
Reactivity: The peroxo groups confer strong oxidizing potential.[2]
-
Stability: this compound solutions are unstable and their potency diminishes over time.[6]
Mechanism of Action: Potent Inhibition of Protein Tyrosine Phosphatases
This compound is a powerful and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[1][2] Unlike vanadate, which acts as a competitive inhibitor by mimicking the transition state of phosphate, this compound's inhibitory mechanism is based on the oxidation of a critical cysteine residue within the PTP active site.[1][3] This irreversible oxidation renders the enzyme inactive, leading to a sustained increase in tyrosine phosphorylation of cellular proteins.[9][10] This potent inhibition of PTPs makes this compound a valuable tool for studying the roles of tyrosine phosphorylation in various cellular processes.
The irreversible nature of this compound's inhibition means that direct IC₅₀ comparisons with reversible inhibitors like sodium orthovanadate can be misleading. The effectiveness of this compound is a function of both concentration and incubation time, leading to a progressive and irreversible inactivation of PTPs.[6]
Quantitative Data: Inhibitory Potency of Vanadate Compounds
The following table summarizes the inhibitory constants for vanadate and related compounds against protein tyrosine phosphatases. It is important to note that while vanadate acts as a competitive inhibitor with a measurable Ki, this compound's irreversible mechanism makes standard IC₅₀ determination less applicable. The provided IC₅₀ values for orthovanadate are indicative of its potency in cellular assays.
| Inhibitor | Target PTP | Inhibition Constant / IC₅₀ | Notes |
| Sodium Orthovanadate | PTP1B | Ki: 0.38 ± 0.02 µM | Competitive inhibitor.[1][3] |
| Sodium Orthovanadate | PTPs (general) | IC₅₀: 0.1 to 0.5 mM | Inhibition of β-arrestin 1-GFP cleavage, indicative of PTP inhibition.[7] |
| This compound | PTPs (general) | Not applicable | Irreversible inhibitor; potency is time and concentration-dependent.[6] |
Experimental Protocols
Fresh preparation of this compound is crucial for its effective use in experiments. The following is a common protocol:
-
Stock Solutions: Prepare a 100 mM stock solution of sodium orthovanadate (Na₃VO₄) in distilled water. Prepare a fresh 100 mM solution of hydrogen peroxide (H₂O₂).
-
Activation of Sodium Orthovanadate: To ensure the vanadate is in its monomeric, active form, adjust the pH of the 100 mM Na₃VO₄ solution to 10.0. The solution will turn yellow. Heat the solution to boiling until it becomes colorless. Cool to room temperature and readjust the pH to 10.0. Repeat this cycle until the pH stabilizes at 10.0 and the solution remains colorless after cooling.[8]
-
This compound Formation: Just prior to use, mix the activated 100 mM sodium orthovanadate solution with an equal volume of 100 mM hydrogen peroxide.
-
Incubation: Incubate the mixture at room temperature for 2 to 15 minutes.[7][8]
-
Catalase Treatment (Optional): To remove excess hydrogen peroxide, which can be cytotoxic, catalase (e.g., 200 µg/ml) can be added to the this compound solution.
-
Application: The resulting this compound solution should be diluted to the desired final concentration in the appropriate buffer or cell culture medium and used within one hour.[7]
This protocol outlines a general procedure for treating cells with this compound to study changes in protein tyrosine phosphorylation.
-
Cell Culture: Plate cells at an appropriate density and grow to the desired confluency.
-
Serum Starvation (Optional): To reduce basal levels of tyrosine phosphorylation, cells can be serum-starved for a specified period (e.g., 4-24 hours) before treatment.
-
This compound Treatment: Prepare the this compound solution as described above and dilute it to the final working concentration (typically in the range of 10-100 µM) in serum-free medium. Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 5-30 minutes).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (including sodium orthovanadate to preserve phosphorylation during lysis).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphotyrosine (e.g., 4G10 or PY20).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
Effects on Cellular Signaling Pathways
By inhibiting PTPs, this compound leads to the hyper-phosphorylation and activation of numerous signaling proteins, thereby mimicking the effects of various growth factors and hormones.
This compound is a well-known insulin mimetic.[11][12] It stimulates the tyrosine phosphorylation of the insulin receptor and its downstream substrates, such as Insulin Receptor Substrate (IRS) proteins, leading to the activation of the PI3K/Akt pathway and subsequent metabolic effects like increased glucose uptake.[12][13]
Caption: this compound inhibits PTPs, enhancing insulin receptor signaling.
This compound treatment leads to the activation of the MAPK cascade, including the ERK1/2, JNK, and p38 MAPK pathways.[9][14][15] This activation is a consequence of the increased tyrosine phosphorylation of upstream signaling components, such as receptor tyrosine kinases and their adaptors, which ultimately leads to the phosphorylation and activation of MEK and subsequently ERK.[9]
Caption: this compound activates the MAPK cascade by inhibiting PTPs.
This compound can induce the tyrosine phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR), even in the absence of its ligand, EGF.[16] This ligand-independent activation leads to the recruitment of adaptor proteins like Grb2 and the subsequent activation of downstream signaling pathways, including the MAPK and PI3K pathways.[16][17]
Caption: this compound induces ligand-independent EGFR activation.
Conclusion
This compound is a powerful and widely used tool in signal transduction research due to its potent and irreversible inhibition of protein tyrosine phosphatases. Its ability to globally increase tyrosine phosphorylation provides a means to study the roles of PTPs in regulating a multitude of cellular processes. However, its inherent instability and potential for off-target effects due to its strong oxidizing nature necessitate careful experimental design and interpretation of results. This guide provides the foundational knowledge and practical protocols for the effective use of this compound in a research setting.
References
- 1. Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and this compound* | Semantic Scholar [semanticscholar.org]
- 2. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Peroxo heteroligand vanadates(V): synthesis, spectra-structure relationships, and stability toward decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of mitogen-activated protein (MAP) kinase pathway by this compound, a potent inhibitor of tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [peroxide(s) of vanadate] mimics insulin action in rat adipocytes via activation of the insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of this compound stimulation and potentiation of insulin-activated glucose transport in rat adipocytes: dissociation from vanadate effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits mitogen-activated protein kinase kinase-1 in a p38MAPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of epidermal growth factor receptor is responsible for this compound-induced phospholipase D activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Dual-Edged Sword: A Technical Guide to Pervanadate's Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), has established itself as an invaluable tool in molecular biology for elucidating the intricate roles of tyrosine phosphorylation in cellular signaling. This guide provides an in-depth exploration of the core principles and practical applications of this compound, offering a comprehensive resource for researchers and professionals in drug development. We delve into its mechanism of action, its profound impact on critical signaling pathways, and provide detailed experimental protocols for its effective use. All quantitative data is summarized for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this versatile compound.
Introduction: The Power of PTP Inhibition
Protein tyrosine phosphorylation is a dynamic and reversible post-translational modification that governs a multitude of cellular processes, including growth, differentiation, metabolism, and immune responses. The delicate balance between the activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) dictates the phosphorylation state of key signaling molecules. This compound, a derivative of vanadate, serves as a powerful pharmacological tool to shift this balance, enabling researchers to investigate the consequences of hyperphosphorylation.
This compound is prepared by the reaction of sodium orthovanadate with hydrogen peroxide.[1][2] This process generates a more potent and cell-permeable inhibitor of PTPs compared to its precursor, vanadate.[3] Its primary mechanism of action involves the irreversible oxidation of the catalytic cysteine residue within the active site of PTPs, rendering the enzyme inactive.[4] This potent and broad-spectrum inhibition leads to the accumulation of phosphotyrosine on a wide array of cellular proteins, effectively amplifying and sustaining signals that are normally transient. This characteristic makes this compound an exceptional agent for studying the downstream effects of tyrosine kinase activation and for identifying novel substrates of PTPs.
Mechanism of Action: A Tale of Two States
The inhibitory effect of this compound on PTPs is fundamentally different from that of its precursor, vanadate. Vanadate acts as a competitive inhibitor, mimicking the transition state of the dephosphorylation reaction. In contrast, this compound elicits its potent inhibitory effect through a covalent modification of the PTP active site.
Impact on Key Signaling Pathways
The widespread inhibition of PTPs by this compound has profound effects on numerous signaling pathways, making it a valuable tool for studying their regulation and downstream consequences.
Insulin Signaling Pathway
This compound has been extensively used to mimic and potentiate the effects of insulin. By inhibiting PTPs such as PTP1B, which negatively regulate the insulin receptor, this compound treatment leads to sustained phosphorylation and activation of the insulin receptor and its downstream targets, including the IRS proteins, PI3K, and Akt. This results in enhanced glucose uptake and other insulin-mediated metabolic effects.
T-Cell Receptor (TCR) Signaling
In the context of immunology, this compound has been instrumental in dissecting the signaling cascade downstream of the T-cell receptor (TCR). This compound treatment of T-cells mimics TCR stimulation by inducing the phosphorylation of key signaling molecules such as Lck, Fyn, and ZAP-70.[5][6][7] This leads to the activation of downstream pathways, including the PLC-γ1/calcium influx and the Ras/MAPK pathways, culminating in T-cell activation, cytokine production, and proliferation.[6][7]
Mitogen-Activated Protein Kinase (MAPK) Signaling
This compound is a potent activator of the MAPK signaling cascade, including the ERK, JNK, and p38 pathways.[8][9][10] By inhibiting the PTPs that dephosphorylate and inactivate upstream components of these pathways, such as receptor tyrosine kinases and Src family kinases, this compound leads to a sustained activation of the MAPK cascades. This has implications for cell proliferation, differentiation, and stress responses.
Quantitative Data Summary
The efficacy of this compound as a PTP inhibitor and a signaling modulator is concentration and cell-type dependent. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Context | Reference |
| IC50 for PTPs | 150 nM | Membrane-associated PTPs in canine prostatic epithelial cells | [11] |
| IC50 for β-arrestin 1 cleavage inhibition | 0.1 - 0.5 mM (for orthovanadate) | COS-1 cells | [12] |
| Cell Type | This compound Concentration | Treatment Time | Observed Effect | Reference |
| Jurkat T-cells | 1% (v/v) of a prepared stock | 30 min | Association of p85 with Crk | [13] |
| Jurkat T-cells | 100 µM | 30 min | Phosphorylation inducer | [14] |
| COS-1 cells | 200 µM and 500 µM | 30 min pre-incubation | Inhibition of angiotensin II-induced β-arrestin 1 cleavage | [12] |
| HeLa cells | 50-100 µM | Not specified | Hyperphosphorylation of HSF1 | [9] |
| MDCK cells | 100 µM | 15 min | Stabilization of desmosomes | [15] |
| NMuMG cells | 1 mM (vanadate) + 3 mM (H2O2) | 5 - 15 min | Peak phosphorylation of syndecan-1 | [3][16] |
| HEK293T cells | 100 µM | 15 min | Induction of protein tyrosine phosphorylation | [2] |
| Baboon smooth muscle cells | 1-10 µM | 30 min | Activation of MEK-1 | [17] |
| Baboon smooth muscle cells | 30-100 µM | 30 min | No stimulation of MEK-1 | [17] |
| A431 cells and human keratinocytes | Concentration-dependent | Time-dependent | Stimulation of protein complex formation on pIγRE | [18] |
| CD4+ T cells | Not specified | Not specified | Adhesion to fibronectin | [19][20] |
| CHO cells | Not specified | 2 hours | Prevention of dephosphorylation | [21] |
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound in cell culture experiments. It is crucial to optimize these protocols for specific cell lines and experimental goals.
Preparation of this compound Stock Solution (1 mM)
This protocol is adapted from Huyer G et al., JBC 1997.[22]
Materials:
-
Sodium orthovanadate (Na3VO4)
-
Hydrogen peroxide (H2O2), 30% solution
-
HEPES buffer (20 mM, pH 7.3)
-
Catalase
-
Ultrapure water
Procedure:
-
Prepare a 100 mM stock solution of sodium orthovanadate in ultrapure water. The solution should be colorless; a yellow tint indicates the formation of decavanadate, which is less effective.
-
Prepare a 0.3% H2O2 solution by diluting the 30% stock solution in 20 mM HEPES buffer (pH 7.3).
-
To prepare a 1 mM this compound stock, mix 10 µL of 100 mM sodium orthovanadate with 990 µL of 0.3% H2O2 in HEPES buffer.
-
Incubate the mixture for 5-15 minutes at room temperature.
-
To quench the excess H2O2, add a small amount of catalase and mix gently. The solution will bubble as oxygen is released.
-
The this compound solution is stable for several hours at room temperature but should be used fresh for optimal results.
Cell Treatment with this compound
Procedure:
-
Culture cells to the desired confluency.
-
For suspension cells, pellet the cells by centrifugation and resuspend in serum-free media. For adherent cells, aspirate the culture medium and wash with serum-free medium or PBS.
-
Dilute the freshly prepared this compound stock solution to the desired final concentration in serum-free medium.
-
Add the this compound-containing medium to the cells and incubate for the desired time (typically 5-30 minutes) at 37°C.
-
Following incubation, immediately proceed to cell lysis to preserve the phosphorylation state of proteins.
Immunoprecipitation of Phosphotyrosine-Containing Proteins
Procedure:
-
After this compound treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS containing 1 mM sodium orthovanadate.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (including 1 mM sodium orthovanadate).
-
Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 30-60 minutes at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add an anti-phosphotyrosine antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
Western Blot Analysis of Protein Phosphorylation
Procedure:
-
Separate the eluted proteins from the immunoprecipitation (or total cell lysates) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[23]
-
Incubate the membrane with a primary antibody specific for the protein of interest (either a phospho-specific antibody or an antibody to the total protein) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound remains a cornerstone reagent in the study of signal transduction. Its ability to potently and broadly inhibit PTPs provides a unique window into the cellular consequences of sustained tyrosine phosphorylation. By understanding its mechanism of action and carefully optimizing its application, researchers can continue to unravel the complex signaling networks that govern cellular function and contribute to the development of novel therapeutic strategies targeting protein phosphorylation. This guide serves as a foundational resource to empower researchers in their endeavors to harness the full potential of this powerful molecular tool.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation of the T-cell antigen receptor-CD3 complex signaling pathway by the tyrosine phosphatase inhibitor this compound is mediated by inhibition of CD45: evidence for two interconnected Lck/Fyn- or zap-70-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of mitogen-activated protein (MAP) kinase pathway by this compound, a potent inhibitor of tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The enhancement by this compound of tyrosine phosphorylation on prostatic proteins occurs through the inhibition of membrane-associated tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "this compound activation of intracellular kinases leads to tyrosine phos" by Jane Reiland, Vanessa L. Ott et al. [repository.lsu.edu]
- 17. This compound inhibits mitogen-activated protein kinase kinase-1 in a p38MAPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound mimics IFNgamma-mediated induction of ICAM-1 expression via activation of STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-induced adhesion of CD4+ T cell to fibronectin is associated with tyrosine phosphorylation of paxillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 22. wang.ucsd.edu [wang.ucsd.edu]
- 23. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
A Researcher's Guide to Pervanadate: A Potent Tool in Signal Transduction Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), has become an invaluable tool for researchers investigating signal transduction pathways. By elevating the levels of tyrosine phosphorylation on cellular proteins, this compound treatment can mimic the effects of various growth factors and hormones, such as insulin, and unveil the intricate regulatory networks governed by protein tyrosine kinases (PTKs) and PTPs. This guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and its application in studying cellular signaling, with a particular focus on the insulin signaling pathway. Detailed experimental protocols, quantitative data, and visual diagrams are presented to equip graduate students and seasoned researchers alike with the knowledge to effectively utilize this compound in their experimental designs.
Introduction to this compound
This compound is a derivative of vanadate, formed by the reaction of sodium orthovanadate with hydrogen peroxide.[1][2] While vanadate itself is a competitive inhibitor of PTPs, acting as a phosphate analog, this compound exhibits a more potent and irreversible mechanism of inhibition.[1][3] This potent inhibitory action makes this compound a powerful tool to study the physiological roles of PTPs and the consequences of widespread protein tyrosine phosphorylation.[4][5] Its insulin-mimetic properties have garnered significant interest, as it can stimulate glucose transport and other metabolic effects typically associated with insulin action.[6][7][8]
Mechanism of Action
The primary mechanism by which this compound exerts its effects is through the irreversible inhibition of PTPs. Unlike the competitive inhibition observed with vanadate, this compound acts by oxidizing the essential cysteine residue within the active site of PTPs.[1][2][3] This oxidation renders the enzyme catalytically inactive, leading to a global increase in the tyrosine phosphorylation of cellular proteins.[9][10] Recent studies also suggest that this compound can directly activate certain protein tyrosine kinases, such as those of the Src family, through the oxidation of specific cysteine residues, further contributing to the accumulation of phosphotyrosine.[11]
Figure 1. Mechanism of this compound Inhibition of PTPs.
Effects on a Key Signaling Pathway: Insulin Signaling
This compound has been extensively used to dissect the insulin signaling pathway. By inhibiting PTPs that normally attenuate insulin receptor signaling, this compound treatment leads to the hyperphosphorylation of the insulin receptor and its downstream substrates, such as the Insulin Receptor Substrate (IRS) proteins.[12][13] This, in turn, activates downstream signaling cascades, including the PI3K/Akt pathway, ultimately leading to physiological responses like glucose uptake.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein tyrosine phosphatase inhibitor, this compound, is a powerful antidiabetic agent in streptozotocin-treated diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulatory effects of the protein tyrosine phosphatase inhibitor, this compound, on T-cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine phosphatase inhibitors, vanadate and this compound, stimulate glucose transport and GLUT translocation in muscle cells by a mechanism independent of phosphatidylinositol 3-kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [peroxide(s) of vanadate] mimics insulin action in rat adipocytes via activation of the insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "this compound activation of intracellular kinases leads to tyrosine phos" by Jane Reiland, Vanessa L. Ott et al. [repository.lsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound-induced oxidation relieves autoinhibition of SRC protein tyrosine kinase | bioRxiv [biorxiv.org]
- 12. Mechanism of this compound stimulation and potentiation of insulin-activated glucose transport in rat adipocytes: dissociation from vanadate effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Preparation and Use of Pervanadate Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), is an invaluable tool in cell signaling research and drug development. Formed by the reaction of sodium orthovanadate with hydrogen peroxide, this compound irreversibly oxidizes the catalytic cysteine residue of PTPs, thereby increasing global tyrosine phosphorylation levels in cells. This application note provides detailed protocols for the preparation of this compound solution from sodium orthovanadate, along with critical information on its mechanism of action, stability, and applications in studying signaling pathways.
Introduction
Protein tyrosine phosphorylation is a critical post-translational modification that governs a multitude of cellular processes, including growth, differentiation, metabolism, and apoptosis. The level of tyrosine phosphorylation is dynamically regulated by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). The study of these signaling pathways often requires the use of potent and specific inhibitors to dissect the roles of individual components.
Sodium orthovanadate is a commonly used competitive inhibitor of PTPs, acting as a phosphate analog.[1][2] However, its potency is significantly enhanced upon reaction with hydrogen peroxide to form this compound. This compound is a more powerful, irreversible inhibitor of PTPs, making it an essential reagent for robustly increasing tyrosine phosphorylation and studying downstream signaling events.[3][4] This document outlines the necessary steps for the proper preparation and application of this compound solutions for laboratory use.
Data Presentation
Table 1: Quantitative Data for PTP Inhibition
| Inhibitor | Target PTP | Inhibition Type | Ki / IC50 | Cell Type/System | Reference |
| Sodium Orthovanadate | PTP1B | Competitive | 0.38 µM (Ki) | Recombinant Enzyme | [3] |
| Sodium Orthovanadate | PTPs | Competitive | 0.1 - 0.5 mM (IC50) | COS-1 cells (in vitro) | [5] |
| This compound | Membrane PTPs | Irreversible | 150 nM (IC50) | Canine Prostatic Epithelial Cells | [4] |
Experimental Protocols
Protocol 1: Activation of Sodium Orthovanadate
Prior to the preparation of this compound, it is crucial to activate the sodium orthovanadate solution to ensure it is in its monomeric, most active form. In solution, vanadate can polymerize, which reduces its inhibitory activity. The activation process involves depolymerization by boiling at an alkaline pH.[6][7][8]
Materials:
-
Sodium orthovanadate (Na₃VO₄) powder
-
Nuclease-free water
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Heating plate or microwave
Procedure:
-
Prepare a 100 mM stock solution of sodium orthovanadate by dissolving the appropriate amount of Na₃VO₄ powder in nuclease-free water.
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn a pale yellow color.[9]
-
Heat the solution to boiling until it becomes colorless. This process facilitates the depolymerization of vanadate.[9]
-
Allow the solution to cool to room temperature.
-
Readjust the pH to 10.0. The pH will likely have increased after boiling.
-
Repeat the boiling and cooling cycle (steps 3-5) until the pH of the solution stabilizes at 10.0 after cooling. This typically requires 3-5 cycles.[7]
-
Once the pH is stable, bring the solution to the final desired volume with nuclease-free water.
-
Sterile filter the activated sodium orthovanadate solution using a 0.22 µm filter.
-
Aliquot the solution and store it at -20°C for long-term use.[8]
Protocol 2: Preparation of this compound Solution
This compound is unstable and should be prepared fresh immediately before each experiment.[3][5] The following protocol describes the preparation of a 10 mM this compound stock solution.
Materials:
-
100 mM activated sodium orthovanadate solution (from Protocol 1)
-
3% (w/w) Hydrogen peroxide (H₂O₂) solution
-
Catalase solution (optional, to quench excess H₂O₂)
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine 100 µL of 100 mM activated sodium orthovanadate solution with 800 µL of nuclease-free water.
-
Add 100 µL of 3% H₂O₂ to the diluted sodium orthovanadate solution. The final concentrations will be approximately 10 mM sodium orthovanadate and 0.3% H₂O₂.
-
Incubate the mixture at room temperature for 15 minutes. During this time, the solution may change color.
-
(Optional) To remove excess hydrogen peroxide, which can be toxic to cells, add a small amount of catalase (e.g., 1-2 µL of a 20 mg/mL solution) and incubate for 5 minutes at room temperature. You will observe bubbling as the catalase breaks down the H₂O₂.[3][10]
-
The freshly prepared 10 mM this compound solution is now ready for dilution to the desired final concentration in cell culture medium or lysis buffer.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound solution.
References
- 1. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The enhancement by this compound of tyrosine phosphorylation on prostatic proteins occurs through the inhibition of membrane-associated tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of the Epoxidation of Crotonic Acid by Aqueous Hydrogen Peroxide Catalysed by Sodium Orthovanadatae – Oriental Journal of Chemistry [orientjchem.org]
- 7. orientjchem.org [orientjchem.org]
- 8. Inhibition of phosphatidylserine synthesis during Jurkat T cell activation. The phosphatase inhibitor, sodium ortho-vanadate bypasses the CD3/T cell receptor-induced second messenger signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5155031A - Use of this compound as an inhibitor of phosphotyrosine phosphatase - Google Patents [patents.google.com]
- 10. wang.ucsd.edu [wang.ucsd.edu]
Application Notes and Protocols: Optimal Concentration of Pervanadate for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of pervanadate in cell culture as a potent protein tyrosine phosphatase (PTP) inhibitor. This compound is a valuable tool for studying signaling pathways regulated by tyrosine phosphorylation. Proper preparation and determination of the optimal concentration are critical for achieving reliable and reproducible results.
Data Presentation: Recommended this compound Concentrations and Incubation Times
The optimal concentration and incubation time for this compound treatment are highly dependent on the cell type and the specific signaling pathway being investigated. The following table summarizes effective concentrations and conditions reported in various studies. It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
| Cell Type | Concentration Range | Incubation Time | Application/Observed Effect |
| HeLa Cells | 50-100 µM | Not specified | Induction of hyperphosphorylation of HSF1.[1] |
| COS-1 Cells | 200-500 µM | 30 minutes | Prevention of angiotensin II-induced β-arrestin 1 cleavage.[2] |
| MDCK Cells | 100 µmol/dm³ | 15 minutes | Induction of extensive tyrosine phosphorylation of cellular proteins.[3] |
| NMuMG Cells | Not specified | 5-15 minutes | Peak tyrosine phosphorylation of syndecan-1.[4][5] |
| Baboon Smooth Muscle Cells | 1-10 µM (activation), 30-100 µM (inhibition) | 30 minutes | Biphasic dose-dependent effect on MEK-1 activity.[6] |
| Jurkat Cells | Not specified | Not specified | Activation of lck and fyn tyrosine kinases and increased tyrosine phosphorylation.[7] |
| Recombinant CHO Cells | 20 µM | >20 hours | Increased cell viability and reduced requirement for growth factors.[8] |
Experimental Protocols
Preparation of Activated Sodium Orthovanadate (Precursor)
Sodium orthovanadate solutions must be "activated" to depolymerize vanadate species, which is essential for its potency as a phosphatase inhibitor.[9][10]
Materials:
-
Sodium Orthovanadate (Na₃VO₄)
-
High-purity water
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Heating plate/boiler
Protocol:
-
Dissolve sodium orthovanadate in high-purity water to a final concentration of 200 mM.[9][10]
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow.[9][10][11]
-
Heat the solution to boiling for approximately 10 minutes, or until the solution becomes colorless.[9][10][11]
-
Allow the solution to cool to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and pH adjustment cycles until the pH stabilizes at 10.0 after cooling and the solution remains colorless.[9][10][12] This may require several cycles.
-
Bring the solution to the final desired volume with high-purity water.
-
For cell culture experiments, sterilize the solution by passing it through a 0.2 µm filter.[9][10]
-
Aliquot the activated sodium orthovanadate solution and store at -20°C.[9][10][11]
Preparation of this compound Solution
This compound is prepared by mixing activated sodium orthovanadate with hydrogen peroxide (H₂O₂). This solution is unstable and should be prepared fresh before each experiment.[2][3]
Materials:
-
Activated 100 mM Sodium Orthovanadate solution (pH 10.0)
-
30% (v/v) Hydrogen Peroxide (H₂O₂)
-
Serum-free cell culture medium (e.g., DMEM)
Protocol:
-
Immediately before use, mix equal volumes of 100 mM activated sodium orthovanadate and fresh 30% H₂O₂.[3]
-
Incubate the mixture at room temperature for 15 minutes.[3]
-
Dilute the this compound solution to the desired final concentration in serum-free cell culture medium. For example, a 1/500 dilution of the 100 mM stock will yield a final concentration of 200 µM.[3]
-
Use the prepared this compound-containing medium to treat cells immediately.
Note: Some protocols suggest adding catalase to remove excess H₂O₂ after this compound formation.[13] This step may be considered depending on the sensitivity of the cell line to H₂O₂.
General Protocol for this compound Treatment and Western Blot Analysis
This protocol provides a general workflow for treating cultured cells with this compound and subsequently analyzing protein phosphorylation by Western blotting.
Materials:
-
Cultured cells
-
Freshly prepared this compound solution in serum-free medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Note: this compound is an irreversible inhibitor, but including other phosphatase inhibitors like sodium fluoride and sodium pyrophosphate in the lysis buffer is still good practice.[2]
-
Protein assay kit (e.g., Bradford or BCA)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against the phosphorylated protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cells to the desired confluency.
-
Replace the culture medium with the freshly prepared this compound-containing serum-free medium.
-
Incubate the cells for the desired time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
After incubation, place the culture dish on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them from the dish.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Proceed with SDS-PAGE, protein transfer to a membrane (e.g., PVDF or nitrocellulose), and Western blot analysis as per standard protocols.[14][15]
Visualizations
This compound Preparation Workflow
References
- 1. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "this compound activation of intracellular kinases leads to tyrosine phos" by Jane Reiland, Vanessa L. Ott et al. [repository.lsu.edu]
- 6. This compound inhibits mitogen-activated protein kinase kinase-1 in a p38MAPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6974681B1 - Cell culture performance with vanadate - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Preparation of a sodium orthovanadate solution [liverpool.ac.uk]
- 13. wang.ucsd.edu [wang.ucsd.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Pervanadate Treatment for Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pervanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs), making it a valuable tool for studying tyrosine phosphorylation-dependent signaling pathways. By inhibiting the dephosphorylation of tyrosine residues, this compound treatment leads to a significant increase in the phosphotyrosine levels of cellular proteins, which can then be readily analyzed by western blotting. This document provides detailed protocols for the preparation and use of this compound to enhance the detection of tyrosine-phosphorylated proteins.
Recent studies have also revealed that this compound can directly activate SRC family tyrosine kinases through the oxidation of specific cysteine residues, providing another mechanism by which it enhances tyrosine phosphorylation signals.[1] this compound has been shown to activate several downstream signaling cascades, including the ERK1/2, JNK1/2, and p38 MAP kinase pathways.[2][3]
Data Presentation
The use of this compound can lead to a significant and detectable increase in protein tyrosine phosphorylation. The following table summarizes quantitative data from studies utilizing this compound to stimulate signaling pathways.
| Cell Line | Treatment | Target Protein | Fold Increase in Activity/Phosphorylation | Reference |
| Jurkat (human leukemic T-cells) | This compound | Lck Kinase | 4-fold | [4] |
| Jurkat (human leukemic T-cells) | This compound | Fyn Kinase | 3-fold | [4] |
| NMuMG (mouse mammary epithelial cells) | This compound | Syndecan-1 | Peak phosphorylation at 15 minutes | [5][6] |
| HeLa cells | 50-100 µM this compound | HSF1 | Hyperphosphorylation observed | [2] |
Signaling Pathway
The diagram below illustrates the dual mechanism of this compound action, leading to increased protein tyrosine phosphorylation. This compound both inhibits protein tyrosine phosphatases (PTPs) and activates Src Family Kinases (SFKs), resulting in the enhanced phosphorylation of downstream substrate proteins.
Caption: Mechanism of this compound-induced tyrosine phosphorylation.
Experimental Protocols
Preparation of Activated Sodium Orthovanadate (100 mM Stock Solution)
Note: Sodium orthovanadate must be activated (depolymerized) to effectively inhibit phosphatases.[7][8][9]
Materials:
-
Sodium Orthovanadate (Na₃VO₄)
-
Deionized water (dH₂O)
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Heating plate or microwave
Procedure:
-
Dissolve 1.84 g of sodium orthovanadate in 90 ml of dH₂O.
-
Adjust the pH to 10.0 with 1 M HCl or 1 M NaOH. The solution will turn yellow as the pH drops.[10]
-
Boil the solution until it becomes colorless (approximately 10 minutes).[7][10]
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and cooling cycles until the solution remains colorless and the pH stabilizes at 10.0.[7][10]
-
Bring the final volume to 100 ml with dH₂O.
-
Aliquot and store at -20°C.
Preparation of this compound Working Solution
Note: this compound is unstable and should be prepared fresh before each experiment.[11]
Materials:
-
Activated Sodium Orthovanadate (100 mM stock solution)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Serum-free cell culture medium or PBS
Procedure:
-
Immediately before use, mix equal volumes of 100 mM activated sodium orthovanadate and 100 mM H₂O₂. To prepare 100 mM H₂O₂, dilute the 30% stock solution.
-
Incubate the mixture for 15 minutes at room temperature to allow for the formation of this compound.
-
Dilute the this compound solution to the desired final concentration in serum-free medium or PBS. A common working concentration range is 50-100 µM.[2]
This compound Treatment of Cells for Western Blotting
Materials:
-
Cultured cells
-
This compound working solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (including 1 mM activated sodium orthovanadate).[11][12]
Procedure:
-
Grow cells to the desired confluency.
-
Wash the cells once with serum-free medium or PBS.
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate the cells for the desired time. Treatment times can range from 5 to 30 minutes.[5][6] Optimal incubation time should be determined empirically for each cell type and target protein.
-
To stop the treatment, aspirate the this compound solution and wash the cells twice with ice-cold PBS.
-
Immediately lyse the cells on ice using lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
The samples are now ready for SDS-PAGE and western blot analysis for phosphotyrosine-containing proteins.
Experimental Workflow
The following diagram outlines the key steps from cell treatment to western blot analysis.
Caption: Workflow for this compound treatment and western blotting.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-mediated tyrosine phosphorylation of keratins 8 and 19 via a p38 mitogen-activated protein kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "this compound activation of intracellular kinases leads to tyrosine phos" by Jane Reiland, Vanessa L. Ott et al. [repository.lsu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. goldbio.com [goldbio.com]
- 9. neb.com [neb.com]
- 10. Protocols [cellsignet.com]
- 11. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes: Utilizing Pervanadate for the Study of Kinase Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein phosphorylation, a fundamental post-translational modification orchestrated by protein kinases and phosphatases, is central to cellular signaling. Studying the dynamic nature of kinase activation can be challenging due to the transient state of protein phosphorylation, which is often rapidly reversed by protein tyrosine phosphatases (PTPs). Pervanadate (PV), a potent inhibitor of PTPs, is an invaluable chemical tool for preserving and accumulating tyrosine-phosphorylated proteins, thereby facilitating the study of kinase activity and signaling pathways.[1][2] This document provides a detailed overview of the mechanism, applications, and experimental protocols for using this compound in research settings.
Mechanism of Action this compound is a vanadium compound formed from the reaction of sodium orthovanadate (a phosphate analog) and hydrogen peroxide (H₂O₂).[3][4][5] Its primary and most well-known mechanism of action is the potent and irreversible inhibition of PTPs. It achieves this by oxidizing the essential catalytic cysteine residue within the PTP active site, rendering the enzyme inactive.[3][5] This inhibition prevents the dephosphorylation of tyrosine residues on substrate proteins, leading to their accumulation in a hyperphosphorylated state and effectively amplifying the upstream kinase signal.
Recent studies have unveiled a dual mechanism of action, revealing that this compound can also directly activate certain kinases.[6][7] Specifically, this compound has been shown to activate Src family kinases (SFKs) through the oxidation of specific, redox-sensitive cysteine residues.[6][7][8] This oxidation disrupts the autoinhibitory conformation of the kinase, leading to its activation.[7][8] Therefore, the observed increase in global tyrosine phosphorylation in this compound-treated cells is a composite effect of both widespread PTP inhibition and direct activation of specific kinase families. Researchers should consider this dual activity when interpreting experimental results.
Experimental Protocols
1. Safety Precautions
-
Sodium Orthovanadate (Na₃VO₄): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[9][10]
-
Hydrogen Peroxide (H₂O₂): A strong oxidizer that may intensify fire and cause severe skin burns and eye damage.[12] Handle with care, avoiding contact with combustible materials.[12]
2. Reagent Preparation
a) Activated Sodium Orthovanadate Stock Solution (100-200 mM)
Sodium orthovanadate exists in solution as a colorless monomer (vanadate, VO₄³⁻) at pH 10, which is the active form for PTP inhibition. At neutral or acidic pH, it polymerizes into decavanadate species, which are yellowish-orange and less effective. The activation process ensures the vanadate is in its monomeric, most potent form.[2][13]
-
Dissolve sodium orthovanadate (e.g., 3.68 g in 100 mL for a 200 mM solution) in high-purity water.[14]
-
Adjust the pH to 10.0 using 1 M HCl or 1 M NaOH. The solution will turn yellow/orange as the pH drops.[14]
-
Boil the solution in a microwave or on a hot plate until it becomes colorless, indicating the breakdown of polymers into monomers.[13]
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0 and repeat the boil/cool cycle until the solution remains colorless and the pH stabilizes at 10.0.[13][14]
-
Bring the final volume to the desired amount with high-purity water.
-
Aliquot and store at -20°C.[14]
b) this compound Working Solution (Freshly Prepared)
This compound is unstable and must be prepared fresh immediately before each experiment (use within 1 hour).[15][16] The following protocol prepares a 1 mM this compound stock, which can be diluted to the final desired concentration in cell culture media.
-
To 988 µL of serum-free medium or buffered solution (e.g., PBS or HEPES, pH 7.3), add 10 µL of 100 mM activated sodium orthovanadate stock solution (final concentration 1 mM).
-
Add 2 µL of 30% H₂O₂ (final concentration ~2 mM). Note: The optimal ratio of vanadate to H₂O₂ can vary, and some protocols use a 1:1 molar ratio.
-
Incubate for 2-5 minutes at room temperature to allow for the formation of this compound complexes.[15]
-
(Optional) To remove excess H₂O₂, which can be toxic to cells, a small amount of catalase can be added to the stock solution until bubbling ceases.[16]
-
Immediately dilute this stock solution into pre-warmed cell culture medium to achieve the final desired working concentration for cell treatment.
3. Experimental Workflow
The general workflow for a this compound experiment involves cell treatment, lysis to extract proteins, and downstream analysis to detect changes in protein phosphorylation.
a) Protocol: Cell Treatment and Lysis
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Starvation (Optional): To reduce basal phosphorylation levels, serum-starve cells for 4-16 hours prior to treatment, if appropriate for the cell type and experimental question.
-
Treatment: Remove the culture medium and replace it with pre-warmed medium containing the desired final concentration of freshly prepared this compound. Incubate for the desired time (typically 5-30 minutes) at 37°C.[17][18]
-
Termination & Wash: To stop the treatment, place the culture dish on ice and immediately aspirate the this compound-containing medium.
-
Wash the cells twice with ice-cold PBS to remove all traces of the treatment medium. It is crucial to keep the cells cold from this point forward to inhibit endogenous kinase and phosphatase activity.
-
Lysis: Add ice-cold lysis buffer (see Table 2 for a typical formulation) directly to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[19]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Sample Preparation: Add SDS-PAGE sample buffer (e.g., Laemmli buffer) to the lysate, boil at 95°C for 5 minutes, and store at -20°C or proceed directly to Western blot analysis.[15]
b) Protocol: Analysis by Western Blot
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[15] Note: Use BSA for blocking when probing for phosphoproteins, as milk contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphoprotein of interest (e.g., anti-phosphotyrosine, p-Src, p-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).
Data Presentation and Interpretation
The optimal concentration and duration of this compound treatment are highly cell-type dependent and must be determined empirically. High concentrations or long incubation times can lead to cytotoxicity.[1]
Table 1: Examples of this compound Concentrations and Incubation Times in Various Cell Lines
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference(s) |
| NMuMG (mouse mammary epithelial) | Not specified | 5 - 15 min | Peak tyrosine phosphorylation of syndecan-1 | [17][18] |
| Rat Adipocytes | 5 - 20 µM | Not specified | Stimulation of glucose transport | [20] |
| Jurkat (human T-cell) | 100 - 200 µM | 2 - 10 min | Tyrosine phosphorylation of PLCγ1, T-cell activation | [21][22][23] |
| COS-1 (monkey kidney) | 200 - 500 µM | 30 min | Inhibition of β-arrestin cleavage | [15] |
| HeLa (human cervical cancer) | 50 - 100 µM | Not specified | Hyperphosphorylation of HSF1 | [24] |
| Rat Myometrial Cells | Not specified | Not specified | Activation of Src family kinases | [25] |
| Baboon Smooth Muscle Cells | 1 - 10 µM (activation) 30-100 µM (inhibition) | 30 min | Biphasic effect on MEK-1 activity | [26] |
Table 2: Common Lysis Buffer Formulation (RIPA Buffer)
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.5 | 1 M | 50 mM | Buffering agent |
| NaCl | 5 M | 150 mM | Salt, maintains osmolarity |
| NP-40 or Triton X-100 | 10% | 1% | Non-ionic detergent for membrane solubilization |
| Sodium Deoxycholate | 10% | 0.5% | Ionic detergent, disrupts protein-protein interactions |
| SDS | 10% | 0.1% | Ionic detergent, denatures proteins |
| EDTA | 0.5 M | 1 mM | Chelating agent, inhibits metalloproteases |
| Sodium Orthovanadate | 100 mM | 1 mM | Tyrosine phosphatase inhibitor |
| Sodium Fluoride | 1 M | 10 mM | Serine/threonine phosphatase inhibitor |
| Protease Inhibitor Cocktail | 100X | 1X | Inhibits a broad range of proteases |
References
- 1. revvity.com [revvity.com]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and this compound* | Semantic Scholar [semanticscholar.org]
- 5. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced oxidation relieves autoinhibition of SRC protein tyrosine kinase | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protocols [cellsignet.com]
- 15. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wang.ucsd.edu [wang.ucsd.edu]
- 17. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "this compound activation of intracellular kinases leads to tyrosine phos" by Jane Reiland, Vanessa L. Ott et al. [repository.lsu.edu]
- 19. med.unc.edu [med.unc.edu]
- 20. Mechanism of this compound stimulation and potentiation of insulin-activated glucose transport in rat adipocytes: dissociation from vanadate effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Differential involvement of Src family kinases in this compound-mediated responses in rat myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ICI Journals Master List [journals.indexcopernicus.com]
Pervanadate Stimulation of T-Cells for Activation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), serves as a powerful tool for studying T-cell activation.[1][2] By inhibiting the enzymes that remove phosphate groups from tyrosine residues, this compound treatment leads to a rapid and dramatic increase in the tyrosine phosphorylation of numerous cellular proteins, thereby mimicking the initial signaling events triggered by T-cell receptor (TCR) engagement.[3][4] This makes this compound an invaluable reagent for dissecting the signaling pathways that govern T-cell activation, function, and differentiation. These application notes provide detailed protocols for the preparation and use of this compound to stimulate T-cells, along with methods to assess the resulting activation state.
Mechanism of Action
T-cell activation is a tightly regulated process initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-CD3 complex. This phosphorylation is mediated by protein tyrosine kinases (PTKs) and counter-regulated by PTPs. This compound, a combination of sodium orthovanadate and hydrogen peroxide, effectively inhibits PTPs such as CD45, leading to a net increase in tyrosine phosphorylation.[2][3] This accumulation of phosphotyrosine on key signaling molecules activates downstream pathways, including the activation of Src family kinases like Lck and Fyn, phospholipase C gamma 1 (PLCγ1), and subsequent calcium mobilization and transcription factor activation (e.g., NF-κB and AP-1).[1][2][5] Ultimately, this cascade of events leads to the expression of activation markers, cytokine production, and proliferation.[5][6]
Signaling Pathway Overview
The following diagram illustrates the key signaling events initiated by this compound treatment in T-cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM this compound stock solution. This compound is unstable and should be prepared fresh before each experiment.[7][8][9][10]
Materials:
-
Sodium orthovanadate (Na₃VO₄)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HEPES buffer (20 mM, pH 7.3) or distilled water
-
Catalase (optional, to remove excess H₂O₂)
Procedure:
-
Prepare a 100 mM stock solution of sodium orthovanadate in distilled water. Ensure the solution is colorless; a yellow tint indicates polymerization, rendering it unusable.[7]
-
In a separate tube, dilute the 30% H₂O₂ solution. For example, mix 5 µL of 30% H₂O₂ with 45 µL of HEPES buffer.[7]
-
To prepare the 10 mM this compound stock, mix equal volumes of 100 mM sodium orthovanadate and the diluted H₂O₂ solution.[10] Alternatively, a 1 mM stock can be made by adding 10µl of 100mM Na₃VO₄ to 940µl of H₂O and a diluted H₂O₂ solution.[7]
-
Incubate the mixture at room temperature for 5-15 minutes.[7][10]
-
(Optional) To quench the reaction and remove excess H₂O₂, add a small amount of catalase. This will result in vigorous bubbling.[7][9]
-
The this compound solution is now ready for use and should be used within a few hours.[7]
Protocol 2: T-Cell Isolation and Culture
This protocol provides a general method for isolating human peripheral blood mononuclear cells (PBMCs) and subsequently purifying T-cells.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic bead-based T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection method such as the RosetteSep™ cocktail or a magnetic bead-based kit according to the manufacturer's instructions.
-
Resuspend the purified T-cells in complete RPMI-1640 medium.
-
Count the cells and adjust the density to 1 x 10⁶ cells/mL for subsequent experiments.
Protocol 3: this compound Stimulation of T-Cells
This protocol outlines the stimulation of isolated T-cells or T-cell lines (e.g., Jurkat) with this compound.
Procedure:
-
Culture the T-cells (e.g., 1 x 10⁶ cells/mL) in complete RPMI-1640 medium.
-
Dilute the freshly prepared 10 mM this compound stock solution in serum-free medium to the desired final concentration (typically 100-200 µM).[5]
-
Add the diluted this compound solution to the T-cell culture.
-
Incubate the cells at 37°C for the desired time period. The optimal incubation time will vary depending on the downstream application (e.g., 2-10 minutes for phosphorylation studies, hours for gene expression analysis).[5]
-
After incubation, proceed immediately to the desired analysis method.
Assessment of T-Cell Activation
Several methods can be employed to assess the activation state of T-cells following this compound stimulation.
Analysis of Protein Tyrosine Phosphorylation
Method: Western Blotting
Procedure:
-
After this compound stimulation, immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphotyrosine (e.g., clone 4G10).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Measurement of Intracellular Calcium Flux
Method: Flow Cytometry using Fluo-4 AM
Procedure:
-
Load T-cells with Fluo-4 AM dye (final concentration of 1 µM) in the dark at 37°C for 45 minutes.[11]
-
Wash the cells twice with additive-free RPMI medium.[11]
-
Acquire baseline fluorescence data on a flow cytometer.
-
Add this compound to the cell suspension and continue to acquire data to measure the change in fluorescence over time, which corresponds to the influx of intracellular calcium.[1]
Analysis of T-Cell Surface Marker Expression
Method: Flow Cytometry
Procedure:
-
After this compound stimulation (typically 6-24 hours), harvest the T-cells.
-
Stain the cells with fluorescently conjugated antibodies against T-cell activation markers such as CD69 and CD25.[11]
-
Analyze the stained cells by flow cytometry to quantify the percentage of activated cells and the mean fluorescence intensity of the markers.[11]
Quantification of Cytokine Production
Method: ELISA or ELISpot
Procedure:
-
After this compound stimulation (typically 24-48 hours), collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines, such as IL-2, using a commercially available ELISA kit according to the manufacturer's instructions.
-
Alternatively, use an ELISpot assay to determine the frequency of cytokine-producing cells.
Experimental Workflow
The following diagram outlines the general workflow for a T-cell activation study using this compound.
Quantitative Data Summary
The following table summarizes quantitative data reported in the literature regarding the effects of this compound stimulation on T-cells.
| Parameter Measured | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
| Lck Kinase Activation | Jurkat | 200 µM | 2 min | 4-fold increase | [1][5] |
| Fyn Kinase Activation | Jurkat | 200 µM | 2 min | 3-fold increase | [1][5] |
| IL-2 Production | Jurkat | Not specified | Not specified | Synergizes with PMA | [1][5] |
| CD69 Expression | Human T-cells | 100 µM | 2-3 hours | Significant upregulation | [11] |
| CD25 Expression | Human T-cells | 100 µM | 24 hours | Significant upregulation | [11] |
Conclusion
This compound is a robust and effective tool for inducing T-cell activation in a TCR-independent manner. By inhibiting PTPs, it provides a means to study the downstream consequences of widespread tyrosine phosphorylation. The protocols and data presented here offer a comprehensive guide for researchers to utilize this compound in their T-cell activation studies, facilitating a deeper understanding of T-cell signaling and function. Careful optimization of this compound concentration and incubation time is recommended for specific experimental systems and downstream applications.
References
- 1. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of the T-cell antigen receptor-CD3 complex signaling pathway by the tyrosine phosphatase inhibitor this compound is mediated by inhibition of CD45: evidence for two interconnected Lck/Fyn- or zap-70-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulatory effects of the protein tyrosine phosphatase inhibitor, this compound, on T-cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. wang.ucsd.edu [wang.ucsd.edu]
- 8. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Pervanadate Treatment: A Tool for Analyzing Protein-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), serves as an invaluable tool in cell biology and drug discovery for the study of protein-protein interactions that are regulated by tyrosine phosphorylation. By inhibiting PTPs, this compound treatment leads to an accumulation of tyrosine-phosphorylated proteins, effectively "trapping" them in a state that promotes the formation and stabilization of phosphorylation-dependent protein complexes. This allows for the subsequent isolation and identification of these interacting partners, providing critical insights into cellular signaling pathways.
Mechanism of Action
This compound is prepared by mixing sodium orthovanadate (Na₃VO₄) with hydrogen peroxide (H₂O₂). Vanadate itself is a competitive inhibitor of PTPs, but its potency is significantly enhanced upon peroxidation.[1][2][3] this compound irreversibly oxidizes the catalytic cysteine residue within the active site of PTPs, rendering them inactive.[1][2][3] This inhibition shifts the cellular equilibrium of protein phosphorylation towards the phosphorylated state, thereby enhancing the signaling events mediated by protein tyrosine kinases (PTKs). This mechanism makes this compound a powerful tool to study the phosphotyrosine proteome and its dynamic interactions.
Applications in Research and Drug Development
-
Elucidation of Signaling Pathways: By stabilizing tyrosine-phosphorylated proteins, this compound treatment facilitates the identification of novel components and interactions within signaling cascades. This is crucial for understanding the mechanisms of action of growth factors, cytokines, and hormones.
-
Target Identification and Validation: In drug development, identifying the interacting partners of a target protein can reveal new therapeutic targets and provide a deeper understanding of the drug's mechanism of action. This compound can be used to stabilize these interactions for analysis.
-
Studying Disease Mechanisms: Dysregulation of protein tyrosine phosphorylation is a hallmark of many diseases, including cancer and autoimmune disorders. This compound treatment can be employed to investigate aberrant signaling complexes in diseased cells.
-
Antibody and Inhibitor Screening: this compound-treated cells, with their elevated levels of tyrosine-phosphorylated proteins, can serve as a robust system for screening antibodies that recognize phosphotyrosine motifs and for evaluating the efficacy of small molecule kinase inhibitors.[4]
Data Presentation: Efficacy of this compound Treatment
The following table summarizes quantitative data from various studies, illustrating the effect of this compound treatment on protein phosphorylation.
| Cell Line | This compound Concentration | Incubation Time | Target Protein | Observed Effect | Reference |
| DT40 | 25 µM | 30 min | Bruton's tyrosine kinase (BTK) | 4.2-fold increase in autophosphorylation | [5] |
| HeLa | 50-100 µM | Not Specified | Heat Shock Factor 1 (HSF1) | Hyperphosphorylation | [6] |
| COS-1 | 200 µM and 500 µM | 30 min | β-arrestin 1 | Prevention of angiotensin II-induced cleavage | [1] |
| HeLa | 1 mM | 10 min | General Proteome | 128 unique phosphotyrosine peptides identified and quantified | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides two common methods for preparing a this compound stock solution. Caution: this compound is a strong oxidizing agent and should be handled with care. Use appropriate personal protective equipment.
Method A: Equimolar this compound Solution
-
Prepare a 100 mM stock solution of sodium orthovanadate (Na₃VO₄) in distilled water. Adjust the pH to 10.0. The solution should be colorless; a yellow tint indicates polymerization, and the solution should be discarded.[7]
-
Prepare a 100 mM solution of hydrogen peroxide (H₂O₂) in distilled water.
-
To prepare a 1 mM this compound stock solution, mix equal volumes of the 100 mM sodium orthovanadate and 100 mM hydrogen peroxide solutions.
-
The this compound solution is unstable and should be used within 1 hour of preparation.[1]
Method B: this compound Solution with Catalase Treatment
This method is used to remove excess hydrogen peroxide, which can be toxic to cells.
-
Prepare a 100 mM stock solution of sodium orthovanadate (Na₃VO₄) as described in Method A.
-
Mix 10 µL of 100 mM Na₃VO₄ with 5 µL of 3% H₂O₂ diluted in 985 µL of 20 mM HEPES buffer (pH 7.3). This results in a 1 mM this compound stock.[7]
-
After a 5-minute incubation at room temperature, add a small amount of catalase to the this compound solution to decompose the remaining H₂O₂. This will cause bubbling.[7]
-
The solution is ready for use and is stable for several hours.[7]
Protocol 2: this compound Treatment of Cultured Cells
-
Culture cells to the desired confluency (typically 70-80%).
-
If applicable, serum-starve the cells for 16 hours prior to treatment to reduce basal levels of tyrosine phosphorylation.[2]
-
Dilute the freshly prepared this compound stock solution to the desired final concentration (e.g., 25 µM to 1 mM, see table above for examples) in serum-free cell culture medium.
-
Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time (e.g., 5 to 60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each cell type and experimental goal.
-
Following incubation, immediately proceed to cell lysis to prevent dephosphorylation.
Protocol 3: Cell Lysis and Protein Extraction
-
After this compound treatment, place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer. A typical lysis buffer composition is:
-
25 mM HEPES, pH 7.2
-
150 mM NaCl
-
5 mM EDTA
-
5 mM EGTA
-
1% Triton X-100
-
10% glycerol
-
Crucially, supplement the lysis buffer with a cocktail of phosphatase and protease inhibitors:
-
1 mM Sodium Orthovanadate
-
10 mM Sodium Fluoride
-
10 mM Sodium Pyrophosphate
-
1 mM PMSF
-
Protease Inhibitor Cocktail (e.g., Sigma P2714)[1]
-
-
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30-60 minutes with occasional vortexing.[1]
-
Clarify the lysate by centrifugation at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant (containing the soluble proteins) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
Protocol 4: Co-Immunoprecipitation (Co-IP) and Western Blotting
-
Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and discard them.[9]
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody specific for your protein of interest. Use an antibody validated for IP.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (without phosphatase and protease inhibitors) or PBS.[9] Each wash should be followed by a brief centrifugation to pellet the beads. These washes are critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling at 95°C for 5 minutes.[1]
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the putative interacting protein or a pan-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Mandatory Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Co-IP.
Caption: Logic of this compound in Trapping Interactions.
References
- 1. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-depth Qualitative and Quantitative Profiling of Tyrosine Phosphorylation Using a Combination of Phosphopeptide Immunoaffinity Purification and Stable Isotope Dimethyl Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wang.ucsd.edu [wang.ucsd.edu]
- 8. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Pervanadate-Based Enrichment of Phosphotyrosine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. The study of tyrosine phosphorylation is paramount in understanding numerous diseases, particularly cancer, and in the development of targeted therapeutics. However, the low abundance and transient nature of phosphotyrosine (pTyr) modifications present significant analytical challenges. Pervanadate, a potent and irreversible inhibitor of protein tyrosine phosphatases (PTPs), is a valuable tool to artificially increase the steady-state levels of tyrosine phosphorylation within cells, thereby facilitating the enrichment and identification of pTyr peptides by mass spectrometry. This document provides a detailed protocol for the use of this compound in cell culture to enrich for phosphotyrosine-containing peptides for downstream proteomic analysis.
This compound is prepared by mixing sodium orthovanadate with hydrogen peroxide, resulting in the formation of peroxovanadate complexes.[1] These complexes act as powerful inhibitors of PTPs by oxidizing the active site cysteine residue, rendering the phosphatase inactive.[1][2] This inhibition effectively "traps" tyrosine phosphorylation events, allowing for their accumulation and subsequent detection.
Signaling Pathway Inhibition by this compound
Caption: Mechanism of this compound Action.
Experimental Protocols
This section details the key experimental procedures for this compound treatment of cultured cells, subsequent cell lysis, protein digestion, and enrichment of phosphotyrosine peptides.
I. Preparation of this compound Solution (100X Stock, 100 mM)
Materials:
-
Sodium Orthovanadate (Na₃VO₄)
-
Hydrogen Peroxide (H₂O₂) (30% w/v)
-
Nuclease-free water
Procedure:
-
Prepare a 100 mM solution of sodium orthovanadate in nuclease-free water.
-
Prepare a 100 mM solution of hydrogen peroxide in nuclease-free water.
-
To prepare the 100 mM this compound stock solution, mix equal volumes of the 100 mM sodium orthovanadate and 100 mM hydrogen peroxide solutions.[3]
-
Incubate the mixture for 15 minutes at room temperature.[4]
-
The this compound solution is unstable and should be prepared fresh before each use.
II. Cell Culture and this compound Treatment
Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
100 mM this compound stock solution
Procedure:
-
Culture cells to approximately 80% confluency.
-
For studies involving growth factor stimulation, serum-starve the cells for 16 hours prior to treatment.[5][6]
-
Treat the cells by adding the 100X this compound stock solution directly to the culture medium to a final concentration of 1 mM.[5][6]
-
To stop the treatment, immediately place the culture dishes on ice and wash the cells three times with ice-cold PBS.[7]
III. Cell Lysis and Protein Digestion
Materials:
-
Lysis Buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate, supplemented with phosphatase and protease inhibitors)[6]
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Lyse the washed cells by adding ice-cold lysis buffer.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.[8]
-
Centrifuge the lysate at high speed (e.g., 24,000 x g) for 20 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the peptide solution with TFA to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.[8]
-
Dry the desalted peptides by vacuum centrifugation.
IV. Immunoaffinity Enrichment of Phosphotyrosine Peptides
Materials:
-
Anti-phosphotyrosine (pTyr) antibody (e.g., P-Tyr-1000) conjugated to agarose or magnetic beads.[8]
-
Immunoaffinity Purification (IAP) Buffer (e.g., 50 mM MOPS-NaOH pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)[3]
-
Wash Buffer (e.g., ice-cold IAP buffer)
-
Elution Buffer (e.g., 0.15% TFA)[3]
Procedure:
-
Resuspend the dried peptides in IAP buffer.
-
Add the anti-pTyr antibody-conjugated beads to the peptide solution.
-
Incubate overnight at 4°C with gentle rotation to allow for binding of pTyr peptides.[3]
-
Briefly centrifuge the beads and discard the supernatant.
-
Wash the beads three times with ice-cold IAP buffer.
-
Perform a final wash with ice-cold nuclease-free water.[3]
-
Elute the enriched pTyr peptides from the beads by incubating with elution buffer (e.g., 0.15% TFA) for 10 minutes at room temperature. Repeat the elution step.[3]
-
Desalt the eluted pTyr peptides using a C18 StageTip.
-
Dry the enriched peptides by vacuum centrifugation and store at -80°C until LC-MS/MS analysis.
Experimental Workflow
Caption: Phosphotyrosine Peptide Enrichment Workflow.
Data Presentation
The effectiveness of this compound treatment and subsequent phosphotyrosine peptide enrichment can be quantified. The following table summarizes representative data from studies utilizing this approach.
| Parameter | Untreated Cells | This compound-Treated Cells | Reference |
| Number of Identified Unique pTyr Peptides | Baseline | > 4,000 (from 1 mg peptide input) | [9][10] |
| Number of Identified Unique pTyr Peptides | Baseline | 128 | [5][6] |
| Enrichment Efficiency of pTyr Peptides | N/A | > 99% | [9][10] |
| Fold-Increase in pTyr Quantification Depth (TMT-BOOST) | N/A | Up to 6.3-fold | [11] |
Note: The number of identified phosphotyrosine peptides can vary significantly depending on the cell type, protein input amount, enrichment strategy, and mass spectrometry instrumentation. The use of advanced techniques like Tandem Mass Tag (TMT) labeling combined with a this compound-treated "BOOST" channel can significantly enhance the depth of pTyr proteome characterization.[11]
References
- 1. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tandem Mass Tag Approach Utilizing this compound BOOST Channels Delivers Deeper Quantitative Characterization of the Tyrosine Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5155031A - Use of this compound as an inhibitor of phosphotyrosine phosphatase - Google Patents [patents.google.com]
- 5. In-depth Qualitative and Quantitative Profiling of Tyrosine Phosphorylation Using a Combination of Phosphopeptide Immunoaffinity Purification and Stable Isotope Dimethyl Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hubrecht.eu [hubrecht.eu]
- 7. biorxiv.org [biorxiv.org]
- 8. Enrichment of Tyrosine Phosphorylated Peptides for Quantitative Mass Spectrometry Analysis of RTK Signaling Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Automated Enrichment of Phosphotyrosine Peptides for High-Throughput Proteomics: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Pervanadate as a Tool to Study Syndecan-1 Shedding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syndecan-1 is a transmembrane heparan sulfate proteoglycan that plays a crucial role in cell-matrix adhesion, growth factor signaling, and wound healing.[1][2] The shedding of the syndecan-1 ectodomain from the cell surface is a critical regulatory mechanism that can rapidly alter the cell's interaction with its environment and release a soluble, biologically active ectodomain.[3] This process is implicated in various physiological and pathological conditions, including inflammation and cancer.[4][5] Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), serves as a valuable pharmacological tool to induce and study the molecular mechanisms of syndecan-1 shedding.[1][6] By inhibiting PTPs, this compound treatment leads to the hyperphosphorylation of tyrosine residues on intracellular proteins, including the cytoplasmic domain of syndecan-1, which in turn activates a signaling cascade culminating in the proteolytic cleavage of the syndecan-1 ectodomain by a cell surface metalloproteinase.[6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate syndecan-1 shedding.
Mechanism of this compound-Induced Syndecan-1 Shedding
This compound treatment triggers a series of intracellular events that lead to the shedding of the syndecan-1 ectodomain. The primary mechanism involves the inhibition of protein tyrosine phosphatases, which results in the accumulation of phosphotyrosine on various proteins.[6] In the context of syndecan-1, this leads to the rapid tyrosine phosphorylation of its highly conserved cytoplasmic domain.[1][8] This phosphorylation event is a key trigger, initiating an intracellular signaling pathway that activates a membrane-associated metalloproteinase responsible for cleaving the syndecan-1 core protein near the plasma membrane.[6][7] This releases the intact ectodomain into the extracellular space.[1][6] Studies have shown that this process is dependent on protein tyrosine kinase (PTK) activity.[7][9]
Data Presentation
The following table summarizes the quantitative data on the temporal effects of this compound treatment on syndecan-1 phosphorylation and the resulting cellular fragments, as observed in studies using NMuMG (normal murine mammary gland) epithelial cells.
| Time Point | Event | Cellular Component | Apparent Molecular Weight (kDa) | Detection Method | Reference |
| 5 min | Detection of Phosphotyrosine | Syndecan-1 | - | Immunoprecipitation, Western Blot | [1] |
| 15 min | Peak Phosphorylation | Syndecan-1 | - | Immunoprecipitation, Western Blot | [1][8] |
| 15 min | Appearance of Phosphorylated Fragments | C-terminal fragments remaining with the cell | 6 and 8 | Immunoprecipitation, Western Blot | [1][6] |
| 15 min | Release of Ectodomain | Syndecan-1 Ectodomain | - | Analysis of culture medium | [1][6] |
Experimental Protocols
Protocol 1: Induction of Syndecan-1 Shedding with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce syndecan-1 shedding.
Materials:
-
Cultured cells expressing syndecan-1 (e.g., NMuMG cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Sodium orthovanadate (Na₃VO₄)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to near confluence.
-
Preparation of this compound Solution: Prepare a fresh this compound solution immediately before use by mixing equal volumes of sodium orthovanadate and hydrogen peroxide. A typical final concentration for cell treatment is 0.1 mM.[4] For example, to prepare a 10 mM stock solution, mix equal volumes of 20 mM sodium orthovanadate and 20 mM H₂O₂.
-
Cell Treatment:
-
Sample Collection:
-
Conditioned Medium: Collect the culture medium, which contains the shed syndecan-1 ectodomains. Add protease inhibitors and store at -80°C for later analysis (e.g., by dot immunoblotting or ELISA).[4]
-
Cell Lysate: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10] Centrifuge to pellet cell debris and collect the supernatant. Store at -80°C for subsequent analysis (e.g., by Western blotting).
-
Protocol 2: Detection of Syndecan-1 Shedding and Phosphorylation by Western Blot
This protocol outlines the steps for analyzing cell lysates and conditioned media to detect changes in syndecan-1.
Materials:
-
Cell lysate and conditioned medium samples (from Protocol 1)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-syndecan-1 ectodomain antibody
-
Anti-syndecan-1 cytoplasmic domain antibody
-
Anti-phosphotyrosine antibody
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Sample Preparation: Thaw cell lysate and conditioned medium samples on ice. Determine protein concentration of the cell lysates.[10]
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from cell lysates onto an SDS-PAGE gel. For conditioned media, an equal volume or concentrated samples can be loaded.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-syndecan-1 cytoplasmic domain for cell lysates, anti-syndecan-1 ectodomain for conditioned media, or anti-phosphotyrosine for cell lysates) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Mandatory Visualizations
Caption: this compound signaling pathway for syndecan-1 shedding.
References
- 1. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Shedding of syndecan-1 and -4 ectodomains is regulated by multiple signaling pathways and mediated by a TIMP-3-sensitive metalloproteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syndecan-1 Ectodomain Shedding Is Regulated by the Small GTPase Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heparanase-enhanced Shedding of Syndecan-1 and Its Role in Driving Disease Pathogenesis and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. Shedding of Syndecan-1 and -4 Ectodomains Is Regulated by Multiple Signaling Pathways and Mediated by a Timp-3–Sensitive Metalloproteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. origene.com [origene.com]
- 11. ptglab.com [ptglab.com]
Troubleshooting & Optimization
troubleshooting lack of pervanadate effect in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering a lack of effect with pervanadate treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium this compound and how does it work?
Sodium this compound is a potent inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3] It is not a direct inhibitor but acts by oxidizing a critical cysteine residue in the active site of PTPs, rendering them inactive.[4] This inhibition leads to a rapid and significant increase in the overall level of protein tyrosine phosphorylation within the cell, mimicking the effects of growth factor stimulation and activating downstream signaling pathways.[3][5][6]
Q2: My this compound treatment is not working. What are the most common reasons?
The most common reasons for a lack of this compound effect are:
-
Inactive this compound Solution: this compound is highly unstable in aqueous solutions and must be prepared fresh immediately before each experiment.[7][8] Pre-made or old solutions will have decomposed and will be ineffective.
-
Incorrect Concentration: The effective concentration of this compound can vary significantly between cell types. Concentrations that are too low will not elicit a response, while concentrations that are too high can be cytotoxic.[1][9]
-
Suboptimal Incubation Time: The effect of this compound is rapid, with peak phosphorylation often occurring within 5 to 15 minutes.[5][6] Incubation times that are too short or too long may miss the optimal window for detection.
-
Issues with Downstream Analysis: Problems with cell lysis, sample preparation (e.g., lack of phosphatase inhibitors in the lysis buffer), or the western blotting procedure can prevent the detection of phosphorylation changes.[10][11]
Q3: How do I prepare a stable and active this compound solution?
This compound is generated by mixing sodium orthovanadate (Na₃VO₄) with hydrogen peroxide (H₂O₂). The resulting solution is only stable for a short period (a few hours at most) and should be used immediately.[8][12] It is crucial to start with an activated, colorless sodium orthovanadate stock solution, as a yellow color indicates polymerization, which reduces its effectiveness.[8]
Q4: What is a good starting concentration and incubation time for my experiment?
A good starting point for many cell lines is a final concentration of 50-100 µM this compound for 15-30 minutes.[1] However, optimization is critical. It is recommended to perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM, 200 µM) and a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal conditions for your specific cell type and experimental endpoint.[10][13]
Q5: Can this compound be toxic to my cells?
Yes, at higher concentrations or with prolonged exposure, this compound can induce oxidative stress and cytotoxicity.[1] This can lead to unintended cellular responses or cell death, confounding experimental results. It is important to assess cell viability alongside your primary experiment, especially when using concentrations above 100 µM.
This compound Signaling and Preparation Workflows
Caption: this compound inhibits PTPs, increasing tyrosine phosphorylation.
Caption: A simplified workflow for preparing fresh this compound solution.
Troubleshooting Guide: No this compound Effect
This guide provides a systematic approach to resolving the issue of no observable increase in protein tyrosine phosphorylation after this compound treatment.
Step 1: Verify this compound Solution Integrity
The primary suspect for a failed experiment is an inactive this compound solution. This compound has a short half-life in aqueous media and must be prepared fresh.
Table 1: this compound Preparation Best Practices
| Parameter | Recommendation | Rationale |
| Na₃VO₄ Stock | Use a pH 10, colorless ("activated") solution.[14] | Yellow vanadate is polymerized and less effective.[8] |
| H₂O₂ | Use a fresh, properly stored bottle of 30% H₂O₂. | H₂O₂ degrades over time, leading to incomplete this compound formation. |
| Preparation | Prepare immediately before adding to cells.[7][10] | This compound degrades rapidly in solution.[8] |
| Catalase | Add catalase to quench excess H₂O₂ after formation.[7][8][12] | Reduces non-specific oxidative stress on cells. |
| Storage | Do not store or reuse the final diluted solution. | The active compound is unstable. |
Experimental Protocol: Preparation of 100X (10 mM) this compound Stock
This protocol creates a 10 mM stock, which can be diluted to a final working concentration (e.g., 100 µM).
-
Combine 50 µL of 200 mM activated sodium orthovanadate (Na₃VO₄) stock solution with 100 µL of 3% hydrogen peroxide (H₂O₂).
-
Add 850 µL of ultrapure water.
-
Quench the reaction by adding a small amount of catalase (e.g., 20 µg/mL) and watch for the cessation of bubbling.[8][12]
-
The solution is now ready for dilution into serum-free cell culture medium for immediate use.
Step 2: Optimize Experimental Conditions
If the solution is prepared correctly, the next step is to optimize the treatment conditions for your specific cell line.
Caption: A step-by-step workflow for troubleshooting a lack of this compound effect.
Table 2: Recommended Starting Conditions for Optimization
| Parameter | Low Range | Mid Range (Recommended Start) | High Range | Notes |
| Concentration | 1-10 µM | 50-100 µM | 200-500 µM | Higher doses can have inhibitory effects on certain pathways or cause cytotoxicity.[1][9] |
| Incubation Time | 5-10 min | 15-30 min | 45-60 min | Peak phosphorylation is often transient.[5][6] |
| Cell Culture | Serum-free | Serum-free | Serum-free | Serum contains phosphatases that can degrade this compound and growth factors that can mask its effect. |
| Controls | Untreated Cells | Vehicle Control | Positive Control (e.g., EGF) | Essential for interpreting results. |
Step 3: Validate the Downstream Readout
An apparent lack of effect might be a detection problem. Ensure your western blot protocol is optimized for phosphoproteins.
Experimental Protocol: Western Blotting for Phosphotyrosine
-
Cell Lysis: After treatment, immediately place cells on ice and wash once with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors and, crucially, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[10]
-
Quantification: Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
-
SDS-PAGE: Load 20-30 µg of total protein per lane on an SDS-PAGE gel.[10]
-
Transfer: Transfer proteins to a low-fluorescence PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature. Crucially, avoid using milk as a blocking agent for phosphotyrosine blots, as it contains phosphoproteins (casein) that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[16]
-
Primary Antibody: Incubate the membrane with a broad-spectrum anti-phosphotyrosine antibody (e.g., 4G10 or PY20) overnight at 4°C, diluted in your blocking buffer.[17][18]
-
Washing & Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate.[19]
Step 4: Evaluate Cell Health and Specificity
Finally, ensure the cells are healthy and in an appropriate state for the experiment.
Experimental Protocol: Basic Cell Viability Assessment (Trypan Blue)
-
Prepare a single-cell suspension from both a control and a this compound-treated culture dish.
-
Mix a small volume of cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue stain.
-
Load the mixture into a hemocytometer.
-
Count the number of blue (non-viable) and clear (viable) cells.
-
Calculate the percentage of viable cells. A significant drop in viability in the treated sample indicates cytotoxicity, which may require lowering the this compound concentration or shortening the incubation time.
References
- 1. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enhancement by this compound of tyrosine phosphorylation on prostatic proteins occurs through the inhibition of membrane-associated tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "this compound activation of intracellular kinases leads to tyrosine phos" by Jane Reiland, Vanessa L. Ott et al. [repository.lsu.edu]
- 7. Preparation of sodium this compound [bio-protocol.org]
- 8. wang.ucsd.edu [wang.ucsd.edu]
- 9. This compound inhibits mitogen-activated protein kinase kinase-1 in a p38MAPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. US5155031A - Use of this compound as an inhibitor of phosphotyrosine phosphatase - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocols [cellsignet.com]
- 15. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. PhosphoTyrosine Western Blotting [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pervanadate Incubation for Maximal Phosphorylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize pervanadate incubation time for achieving maximal protein phosphorylation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to increase protein phosphorylation?
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3] It is formed by the reaction of sodium orthovanadate with hydrogen peroxide.[4][5] By inhibiting PTPs, which are enzymes that remove phosphate groups from tyrosine residues on proteins, this compound treatment leads to an accumulation of phosphorylated proteins within the cell.[2][6] This makes it a valuable tool for studying signaling pathways that are regulated by tyrosine phosphorylation.
Q2: What is the difference between sodium orthovanadate and this compound?
Sodium orthovanadate is a general inhibitor of protein tyrosine phosphatases, alkaline phosphatases, and some ATPases.[7][8][9] To achieve its maximal inhibitory activity, sodium orthovanadate must be "activated" through a process of boiling at pH 10 to depolymerize it into its monomeric form.[7][9][10] this compound is a more potent and faster-acting inhibitor of PTPs compared to activated sodium orthovanadate.[6] It works by irreversibly oxidizing the catalytic cysteine residue in the active site of PTPs.[1]
Q3: How do I prepare activated sodium orthovanadate?
The activation of sodium orthovanadate is a critical step to ensure its efficacy as a phosphatase inhibitor. The process involves dissolving sodium orthovanadate in water, adjusting the pH to 10, and repeatedly boiling and cooling the solution until it remains colorless and the pH stabilizes at 10.[7][9][11]
Detailed Protocol for Activation of Sodium Orthovanadate:
-
Prepare a 200 mM solution of sodium orthovanadate in high-purity water.
-
Adjust the pH of the solution to 10.0 using 1 M NaOH or 1 M HCl. The solution will likely turn yellow.
-
Heat the solution to boiling until it becomes colorless (approximately 10 minutes).
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and cooling cycles until the solution remains colorless and the pH is stable at 10.0.
-
Store the activated sodium orthovanadate solution in small aliquots at -20°C.[7][9][11]
Q4: How do I prepare a this compound solution?
This compound is typically prepared fresh before each experiment by mixing sodium orthovanadate with hydrogen peroxide.
Detailed Protocol for this compound Preparation:
-
Start with a stock solution of activated 100 mM sodium orthovanadate.
-
Prepare a dilute solution of hydrogen peroxide (e.g., by diluting 30% H₂O₂).
-
Immediately before use, mix the activated sodium orthovanadate with the hydrogen peroxide solution. A common method involves a 2-minute incubation of 100 mM sodium orthovanadate with hydrogen peroxide before diluting to the final concentration in serum-free media.[4]
-
Use the this compound solution within 1 hour of preparation.[4] Excess hydrogen peroxide can be removed by adding catalase.[5]
Troubleshooting Guide
Issue 1: Low or no increase in protein phosphorylation after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Sodium Orthovanadate | Ensure that the sodium orthovanadate solution was properly activated. The solution should be colorless and have a stable pH of 10 before being used to prepare this compound.[7][9][10] |
| Degraded this compound Solution | This compound is unstable and should be prepared fresh before each experiment and used within an hour.[4][5] |
| Suboptimal Incubation Time | The optimal incubation time can vary significantly between cell types and experimental conditions. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak phosphorylation for your protein of interest.[6][12] |
| Inappropriate this compound Concentration | The effective concentration of this compound can range from the low micromolar to the millimolar range. Perform a dose-response experiment (e.g., 25 µM, 50 µM, 100 µM, 200 µM) to find the optimal concentration for your system.[13][14] |
| Issues with Downstream Analysis (e.g., Western Blotting) | Ensure that your lysis buffer contains phosphatase inhibitors (like activated sodium orthovanadate) to preserve the phosphorylation state of your proteins during sample preparation.[4][15] Also, verify the quality of your phospho-specific antibodies. |
Issue 2: High levels of cell death or cytotoxicity after this compound treatment.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of this compound can be toxic to cells.[10][13] Reduce the concentration of this compound used in your experiment. |
| Prolonged Incubation Time | Long exposure to this compound can induce cytotoxicity.[10] Shorten the incubation time. A time-course experiment can help identify a window where phosphorylation is high and cell death is minimal. |
| Cell Type Sensitivity | Different cell types have varying sensitivities to this compound.[10] It is crucial to optimize the concentration and incubation time for each new cell line. |
| Oxidative Stress | This compound can induce oxidative stress.[16] Consider including antioxidants like N-acetyl cysteine in your experimental setup to mitigate these effects.[13] |
Data Presentation
The optimal this compound concentration and incubation time are highly dependent on the specific cell type and the target protein being investigated. The following table summarizes conditions used in various studies to achieve significant protein tyrosine phosphorylation.
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| DT40 cells | 25 µM | 5 - 30 min | Time-dependent increase in protein tyrosine phosphorylation. | [12] |
| NMuMG cells | Not specified | 5 - 15 min | Peak phosphorylation of syndecan-1 observed by 15 minutes. | [6] |
| Jurkat T-cells | 25 µM - 1 mM | 1 - 15 min | Dose-dependent increase in tyrosine phosphorylation, peaking around 15 minutes. | [14] |
| COS-1 cells | 200 µM - 500 µM | 30 min (pretreatment) | Inhibition of angiotensin II-induced β-arrestin cleavage. | [4] |
| HeLa cells | 50 - 100 µM | Not specified | Induced hyperphosphorylation of latent HSF1. | [13] |
Experimental Protocols
General Protocol for this compound Treatment of Cultured Cells:
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Starvation (Optional): For some experiments, it may be beneficial to serum-starve the cells for a few hours to overnight to reduce basal phosphorylation levels.
-
This compound Preparation: Prepare fresh this compound solution as described in the FAQ section.
-
Treatment: Replace the cell culture medium with serum-free medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells at 37°C for the optimized duration determined from your time-course experiments.
-
Cell Lysis: After incubation, immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors (including activated sodium orthovanadate) to preserve the phosphorylation status of the proteins.
-
Downstream Analysis: Proceed with your intended downstream analysis, such as Western blotting with phospho-specific antibodies.
Visualizations
Caption: Mechanism of this compound-induced protein tyrosine phosphorylation.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for suboptimal this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. The enhancement by this compound of tyrosine phosphorylation on prostatic proteins occurs through the inhibition of membrane-associated tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of tyrosine phosphorylation and T-cell activation by vanadate peroxide, an inhibitor of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wang.ucsd.edu [wang.ucsd.edu]
- 6. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. neb.com [neb.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocols [cellsignet.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Pervanadate-Induced Cytotoxicity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage pervanadate-induced cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs). It is prepared by mixing sodium orthovanadate with hydrogen peroxide. In cell signaling research, it is used to increase tyrosine phosphorylation of proteins by blocking their dephosphorylation, which helps in studying the effects of tyrosine kinase activation. This compound works by irreversibly oxidizing the catalytic cysteine residue in the active site of PTPs.
Q2: Why does this compound cause cytotoxicity?
This compound-induced cytotoxicity is a significant concern in experiments. The primary mechanisms include:
-
Induction of Apoptosis: this compound treatment can trigger programmed cell death (apoptosis) by activating caspases (such as caspase-3, -8, and -9), inducing mitochondrial permeability transition, and leading to the release of cytochrome C.
-
Oxidative Stress: this compound can disrupt cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS) that can damage cellular components.
-
Broad Kinase Activation: As a general PTP inhibitor, this compound leads to the hyperactivation of numerous signaling pathways, some of which, when constitutively active, can be detrimental to cell health and lead to cell death.
Q3: How stable is this compound in cell culture medium?
This compound is highly unstable in aqueous solutions, especially in cell culture media. Its biological activity can decrease significantly within minutes to an hour. It is rapidly inactivated by components in the media and by cellular thiols and catalase. Therefore, it is crucial to use freshly prepared this compound solutions for each experiment.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low this compound concentrations.
-
Possible Cause 1: Cell line sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to this compound. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a low concentration (e.g., 1-10 µM) and titrate up to find a balance between PTP inhibition and cell viability.
-
-
Possible Cause 2: Prolonged incubation time.
-
Solution: this compound's effects are rapid, with maximal PTP inhibition often observed within minutes. Long incubation times can exacerbate cytotoxicity. Optimize your experimental window by performing a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the shortest time required to observe the desired effect.
-
-
Possible Cause 3: this compound solution instability and degradation.
-
Solution: Always use freshly prepared this compound. Prepare it immediately before adding it to your cell cultures, as its activity diminishes rapidly.
-
Issue 2: Inconsistent or no tyrosine phosphorylation observed after this compound treatment.
-
Possible Cause 1: Inactive this compound solution.
-
Solution: Ensure the hydrogen peroxide used for preparing this compound is not expired and has been stored correctly. The molar ratio of sodium orthovanadate to hydrogen peroxide is critical; refer to established protocols for correct preparation.
-
-
Possible Cause 2: Suboptimal concentration or incubation time.
-
Solution: The window for observing specific phosphorylation events without inducing widespread cellular stress can be narrow. Refer to the dose-response and time-course experiments mentioned in Issue 1 to fine-tune your experimental conditions.
-
-
Possible Cause 3: Presence of inactivating agents.
-
Solution: Components in serum and high concentrations of reducing agents can inactivate this compound. Consider reducing the serum concentration during the treatment period or using serum-free media if your experimental design allows.
-
Issue 3: Difficulty in reproducing results between experiments.
-
Possible Cause 1: Variability in this compound preparation.
-
Solution: Standardize your this compound preparation protocol. Use the same source and lot of sodium orthovanadate and hydrogen peroxide. Always prepare it fresh and use it within a consistent, short timeframe.
-
-
Possible Cause 2: Differences in cell culture conditions.
-
Solution: Ensure that cell density, passage number, and overall cell health are consistent between experiments. Stressed or overly confluent cells may respond differently to this compound treatment.
-
Data Presentation: this compound Concentration and Effects
The optimal concentration of this compound is highly dependent on the cell type and the desired biological endpoint. The following table provides a general guideline based on published studies. Researchers should perform their own dose-response curves to determine the IC50 for cytotoxicity in their specific experimental system.
| Cell Line/System | Concentration Range | Incubation Time | Observed Effect | Reference |
| Intact Cells (general) | 0.3 - 20 µM | 1-15 minutes | PTP Inhibition | |
| COS-1 Cells | 200 - 500 µM | 30 minutes | Inhibition of β-arrestin cleavage | |
| Jurkat Cells | 100 µM | 30 minutes | Induction of Tyrosine Phosphorylation | |
| MDCK Cells | 100 µM | 15 minutes | Stabilization of Desmosomes | |
| Cal27 Cells | 10 - 25 µM | 72 hours - 7 days | IC50 for Cytotoxicity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
Sodium Orthovanadate (Na₃VO₄)
-
Hydrogen Peroxide (H₂O₂) (30% w/w solution)
-
Sterile, distilled water
Procedure:
-
Prepare a 100 mM stock solution of sodium orthovanadate in sterile distilled water. Adjust the pH to 10.0.
-
Immediately before use, mix equal volumes of the 100 mM sodium orthovanadate solution and a 100 mM hydrogen peroxide solution (prepared by diluting the 30% stock).
-
Allow the reaction to proceed for 15 minutes at room temperature. The solution will turn a yellowish-orange color.
-
Dilute this 50 mM this compound solution to the desired final concentration in
stability of pervanadate solution and proper storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of pervanadate solutions. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between sodium orthovanadate and this compound, and why is this compound used?
A1: Sodium orthovanadate (Na₃VO₄) is a competitive, reversible inhibitor of protein tyrosine phosphatases (PTPs), acting as a phosphate analog.[1][2][3][4] this compound is a more potent, irreversible inhibitor of PTPs.[4] It is formed by reacting sodium orthovanadate with hydrogen peroxide (H₂O₂).[5][6] This reaction creates various peroxovanadate complexes that irreversibly inhibit PTPs by oxidizing the catalytic cysteine residue in the enzyme's active site.[4][7] Due to its potency and irreversible nature, this compound is highly effective at preserving the tyrosine phosphorylation state of proteins in cell lysates and for in-cell stimulation to study signaling pathways.[8][9][10]
Q2: My stock solution of sodium orthovanadate is yellow. Can I still use it?
A2: A yellow color in your sodium orthovanadate solution indicates the formation of decavanadate polymers.[2][11] For maximum inhibitory activity, the vanadate must be in its monomeric, colorless form.[11][12] You should not use a yellow solution directly. To convert it back to the active monomeric form, the pH must be adjusted to 10.0, and the solution should be boiled until it becomes colorless. This process may need to be repeated until the pH stabilizes at 10.0 and the solution remains colorless upon cooling.[2][11]
Q3: After adding catalase during this compound preparation, I saw a burst of bubbles. Is this normal?
A3: Yes, this is a normal and expected observation. Catalase is added to remove excess hydrogen peroxide from the this compound solution.[12] It does this by rapidly decomposing H₂O₂ into water and oxygen gas, which results in a burst of O₂ bubbles.[12] It is advisable to open the tube lid to release the pressure safely.[12]
Q4: Can I store and reuse a this compound solution?
A4: No, it is highly recommended to prepare this compound solutions fresh and use them promptly. The active peroxovanadate species are unstable and will decompose over time, reverting to their precursor forms.[6] Most protocols advise using the prepared this compound solution within a few hours (less than 24 hours) to ensure its inhibitory potency is not lost.[5][12]
Troubleshooting Guide
Issue 1: I am not observing the expected increase in protein tyrosine phosphorylation.
-
Possible Cause 1: Inactive this compound Solution.
-
Possible Cause 2: Inactive Sodium Orthovanadate Stock.
-
Solution: Your sodium orthovanadate stock solution must be properly "activated" (depolymerized). A yellow-colored stock indicates the presence of inactive decavanadate polymers. Follow the activation protocol (see below) by adjusting the pH to 10 and boiling until colorless to ensure you are starting with active, monomeric vanadate.[2][11]
-
-
Possible Cause 3: Presence of Reducing Agents.
-
Solution: Reducing agents like Dithiothreitol (DTT) in your buffers can rapidly convert this compound back to the less potent vanadate, neutralizing its effect.[7] Check the composition of your lysis buffers and other solutions.
-
Issue 2: My cells are showing signs of toxicity or death.
-
Possible Cause: High Concentration of this compound.
Stability and Storage Data
Proper storage is critical for the precursor, sodium orthovanadate. The final this compound solution is unstable and should not be stored for long-term use.
| Compound | Form | Storage Temperature | Shelf Life | Reference(s) |
| Sodium Orthovanadate | Powder | Room Temperature | Up to 12 months | [2] |
| Sodium Orthovanadate | Activated Stock Solution (Aqueous, pH 10) | -20°C | Up to 1 year | [11] |
| Sodium Orthovanadate | Activated Stock Solution (Aqueous, pH 10) | -80°C | Up to 2 years | [11] |
| This compound | Working Solution | Room Temperature | Must be used fresh (typically < 24 hours) | [5][12] |
Experimental Protocols
Protocol 1: Activation of Sodium Orthovanadate (Stock Solution Preparation)
This protocol is adapted from Gordon (1991).[11][14][15] The goal is to depolymerize inactive vanadate polymers into active monomers.
-
Dissolve: Prepare a solution of up to 200 mM sodium orthovanadate (e.g., 3.68 g in 100 mL) in high-purity water.[11][14]
-
Adjust pH: Adjust the pH of the solution to 10.0 using 1 M NaOH or 1 M HCl. The solution will likely turn yellow, especially upon addition of acid.[11][14]
-
Boil: Heat the solution to boiling until it becomes colorless (approximately 10 minutes).[11] This accelerates the depolymerization process.[2]
-
Cool: Cool the solution to room temperature.
-
Re-adjust pH: Readjust the pH to 10.0.
-
Repeat: Repeat the boiling and cooling cycles until the solution remains colorless and the pH stabilizes at 10.0.[11]
-
Store: Aliquot the final colorless solution and store it at -20°C or -80°C.[11][14]
Protocol 2: Preparation of this compound (Working Solution)
This protocol describes the synthesis of the active this compound inhibitor from activated sodium orthovanadate and hydrogen peroxide.
-
Prepare Reactants: Thaw an aliquot of your activated 100 mM sodium orthovanadate stock solution. Prepare a solution of hydrogen peroxide (e.g., dilute 30% H₂O₂ to a lower concentration like 0.3% in a suitable buffer like HEPES, pH 7.3).[12]
-
Mix: Combine the activated sodium orthovanadate and hydrogen peroxide. A common method is to mix equal volumes of 10 mM sodium orthovanadate and 10 mM H₂O₂.[6] Another approach involves adding 10 µL of 100 mM Na₃VO₄ and a specific amount of diluted H₂O₂ to water or buffer to achieve the final desired concentration (e.g., 1 mM this compound stock).[12]
-
Incubate: Allow the reaction to proceed at room temperature for 5 to 15 minutes.[6][12]
-
Quench (Optional but Recommended): To remove excess H₂O₂, which can be harmful to cells and proteins, add a small amount of catalase and mix gently. This will cause bubbling as oxygen is released.[12]
-
Use Immediately: The this compound solution is now ready for use. It should be added to your cell culture medium or lysis buffer to achieve the final working concentration. Use the solution as soon as possible, as it is not stable.[5][6]
Visual Guides
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. adooq.com [adooq.com]
- 4. benchchem.com [benchchem.com]
- 5. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. revvity.com [revvity.com]
- 10. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. wang.ucsd.edu [wang.ucsd.edu]
- 13. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocols [cellsignet.com]
- 15. goldbio.com [goldbio.com]
effect of catalase on pervanadate solution activity
Welcome to the technical support center for the use of pervanadate solutions in research. This guide provides answers to frequently asked questions and troubleshooting advice for experiments involving this compound and catalase, particularly for studies on protein tyrosine phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent inhibitor of protein-tyrosine phosphatases (PTPs).[1][2][3] It is not a commercially available compound but is generated in the lab by mixing sodium orthovanadate (vanadate) with hydrogen peroxide (H₂O₂).[1][3] This inhibition of PTPs leads to an increase in the overall level of protein tyrosine phosphorylation in cells, making this compound a valuable tool for studying signaling pathways regulated by this post-translational modification.[4][5] Its effects can mimic those of insulin and other growth factors.[2][4][6]
Q2: What is the mechanism of PTP inhibition by this compound?
This compound works by irreversibly oxidizing the catalytic cysteine residue within the active site of PTPs.[1][2][3] This oxidation prevents the enzyme from dephosphorylating its target proteins, leading to a sustained state of tyrosine phosphorylation. This mechanism is distinct from that of its precursor, vanadate, which acts as a competitive inhibitor by mimicking the structure of phosphate.[1][2][3]
Q3: Why is catalase added to the this compound solution?
This compound is formed from vanadate and hydrogen peroxide (H₂O₂), but excess H₂O₂ can degrade the newly formed this compound, reducing its biological activity.[7][8] Catalase is an enzyme that efficiently decomposes excess H₂O₂ into water and oxygen.[8][9] Adding catalase to the preparation "quenches" the reaction, removing the destabilizing H₂O₂ and resulting in a more stable and active this compound solution.[8][10]
Q4: How does the stability of this compound change with and without catalase?
This compound solutions are inherently unstable, especially when diluted in culture medium or buffers containing serum.[7] Without catalase, the potent PTP inhibitory activity of this compound can diminish rapidly. The addition of catalase removes excess hydrogen peroxide, which is a primary cause of this compound degradation. This significantly extends the solution's useful life from minutes to several hours.[7][11]
Experimental Protocols & Data
Detailed Protocol: Preparation of Catalase-Stabilized this compound Stock Solution
This protocol is adapted from established methodologies to generate a stable and active this compound solution for cell treatment.[10][11]
Materials:
-
Sodium orthovanadate (Na₃VO₄) solution (e.g., 100 mM, pH 10)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.3-0.5 M)
-
Catalase powder or solution (e.g., 0.5 mg/mL)
-
HEPES buffer (e.g., 20 mM, pH 7.3)
Procedure:
-
Vanadate Activation: Ensure the sodium orthovanadate solution is colorless. A yellow tint indicates the formation of decavanadate polymers, which are less effective.[11][12]
-
This compound Formation: In a microfuge tube, combine the activated sodium orthovanadate solution with the hydrogen peroxide solution. A common ratio is approximately 1:1 by volume (e.g., 100 µL of 100 mM vanadate and 100 µL of ~0.5 M H₂O₂).[10]
-
Incubation: Mix gently by inversion and incubate at room temperature for 5-15 minutes. The solution should turn a pale yellow, indicating the formation of this compound complexes.[10]
-
Catalase Quenching: Add catalase solution to the mixture to decompose the excess H₂O₂. A small amount is usually sufficient (e.g., add ~20 µL of a 0.5 mg/mL catalase solution).[10] You will observe a burst of oxygen bubbles, which is normal.[11]
-
Final Stock: After the bubbling subsides (a few minutes), the resulting stock solution is ready for dilution into your experimental system. This stock solution should be used within a few hours for maximal activity.[11][13]
Data Summary: this compound Activity and Stability
The following table summarizes the typical characteristics and stability of this compound solutions. Exact values can vary based on preparation methods and experimental conditions.
| Parameter | This compound (without Catalase) | This compound (with Catalase) | Rationale |
| Primary Active Species | Diperoxovanadate | Diperoxovanadate | This compound exists as a mix of monoperoxo- and diperoxovanadate forms.[1] |
| Typical IC₅₀ for PTPs | ~0.3 - 1.0 µM | ~0.3 - 1.0 µM | The intrinsic inhibitory concentration is the same, but achieving it is more reliable with catalase.[7] |
| Activity Half-life (in media) | 1-5 minutes | Several hours | Excess H₂O₂ and cellular components rapidly inactivate this compound; catalase prevents this.[7][11] |
| Reproducibility | Low to Medium | High | The unstable nature of the uncatalyzed solution leads to significant experimental variability.[14] |
Troubleshooting Guide
Q: My this compound treatment shows no effect on protein phosphorylation. What went wrong?
A: This is a common issue that can arise from several factors related to the this compound solution itself.
-
Inactive Vanadate Stock: Your sodium orthovanadate stock may be inactive. If the solution has a yellow color, it indicates the presence of decavanadate, which is not an effective precursor for this compound.[11] Use only fresh, colorless vanadate solutions.
-
Solution Instability: If you are not using catalase, the this compound may have degraded before it could effectively inhibit PTPs in your cells.[7] this compound is highly unstable in complex biological buffers and media.[7] Always prepare the solution fresh immediately before use and add catalase to remove excess H₂O₂.
-
Incorrect Reagent Ratio: The ratio of vanadate to H₂O₂ is crucial for forming the active diperoxovanadate species.[15] An excess of H₂O₂ without subsequent removal by catalase will rapidly destroy the this compound.[8]
-
Presence of Reducing Agents: Buffers or media containing reducing agents like dithiothreitol (DTT) will rapidly convert this compound back to the less potent vanadate.[1][3] Ensure your experimental buffers are free of such agents.
Q: I see high cell toxicity or unexpected off-target effects. What is the cause?
A: While this compound is a powerful tool, the components used to make it can be toxic at high concentrations.
-
Hydrogen Peroxide Toxicity: The most likely cause of acute toxicity is residual H₂O₂.[15] This underscores the importance of adding catalase to neutralize the excess H₂O₂ after this compound formation.[8][15] If you observe high toxicity, ensure your catalase is active and that you are allowing enough time for it to work.
-
This compound Concentration: this compound itself can disrupt cellular redox homeostasis beyond just PTP inhibition, which can lead to off-target effects or toxicity.[8] It is crucial to perform a dose-response curve to find the optimal concentration that maximizes PTP inhibition while minimizing toxicity for your specific cell type.
Q: My results are inconsistent between experiments. How can I improve reproducibility?
A: Reproducibility issues with this compound are almost always linked to the preparation and handling of the solution.
-
Prepare Fresh Solutions: Never store or reuse this compound solutions. Its activity is short-lived even with catalase.[7][11] Prepare it immediately before each experiment.
-
Standardize Preparation: Use the exact same protocol every time: same reagent concentrations, same incubation times, and same temperature. Small deviations can alter the final concentration of active this compound.
-
Verify Catalase Activity: If you suspect your catalase is old or inactive, you can test it. A simple test involves adding a small amount to a solution of H₂O₂ and observing the production of oxygen bubbles. Commercial kits are also available to measure catalase activity.[16][17]
Visual Guides
Chemical Workflow
The following diagram illustrates the chemical reactions and the critical role of catalase in preparing a stable this compound solution.
Caption: Workflow for preparing catalase-stabilized this compound.
Signaling Pathway Context
This diagram shows a simplified insulin signaling pathway, highlighting how this compound's inhibition of PTPs can amplify the signal.
Caption: this compound inhibits PTPs to enhance insulin signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and this compound* | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5155031A - Use of this compound as an inhibitor of phosphotyrosine phosphatase - Google Patents [patents.google.com]
- 5. A combination of H2O2 and vanadate concomitantly stimulates protein tyrosine phosphorylation and polyphosphoinositide breakdown in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine phosphatase inhibitors, vanadate and this compound, stimulate glucose transport and GLUT translocation in muscle cells by a mechanism independent of phosphatidylinositol 3-kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of this compound and permolybdate. Connexin43, phosphatase inhibition, and thiol reactivity as model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. biorxiv.org [biorxiv.org]
- 11. wang.ucsd.edu [wang.ucsd.edu]
- 12. researchgate.net [researchgate.net]
- 13. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stimulatory effect of this compound on calcium signals and histamine secretion of RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple kinetic method for assessing catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Dithiothreitol (DTT) Interference with Pervanadate Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with pervanadate treatment in the presence of dithiothreitol (DTT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of interference between DTT and this compound?
A1: Dithiothreitol (DTT) is a potent reducing agent commonly used to maintain the reduced state of cysteine residues in proteins. This compound, a powerful inhibitor of protein tyrosine phosphatases (PTPs), functions by irreversibly oxidizing the catalytic cysteine residue within the active site of PTPs.[1][2] The interference arises from a direct chemical reaction where DTT rapidly reduces this compound to vanadate. Vanadate is a significantly less potent, competitive inhibitor of PTPs compared to the irreversible inhibition by this compound.[1][2] This chemical reduction by DTT effectively quenches the inhibitory activity of this compound.
Q2: My lysis buffer contains DTT. Will this affect the detection of tyrosine phosphorylation after treating my cells with this compound?
A2: Yes, the presence of DTT in your lysis buffer will very likely interfere with the detection of tyrosine phosphorylation. When you lyse the this compound-treated cells, the DTT in the buffer will rapidly inactivate any remaining this compound, and more importantly, it can potentially reverse some of the oxidative modifications on proteins. This will lead to a significant underestimation of the level of tyrosine phosphorylation that was present in the cells.
Q3: Are there any alternatives to DTT that are compatible with this compound treatment?
A3: Yes, Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used alternative to DTT. TCEP is a non-thiol-based reducing agent that is more stable and does not react with this compound to the same extent as DTT. However, it is always recommended to empirically test the compatibility of any reducing agent with your specific experimental setup.
Q4: Can I add this compound to my lysis buffer to inhibit phosphatases during protein extraction?
A4: While this compound is a potent phosphatase inhibitor, its use directly in lysis buffers containing DTT is not recommended due to the rapid inactivation of this compound by DTT.[1][2] It is more effective to treat intact cells with this compound prior to lysis. If phosphatase inhibition is required during lysis in the presence of a reducing agent, a cocktail of other phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate) that are not inactivated by DTT should be used.
Troubleshooting Guides
Problem 1: Low or no detectable increase in tyrosine phosphorylation after this compound treatment.
| Possible Cause | Troubleshooting Step |
| DTT in Lysis Buffer | Omit DTT from the lysis buffer used for samples treated with this compound. If a reducing agent is essential, consider using TCEP as an alternative. |
| Ineffective this compound | Prepare this compound fresh for each experiment. Ensure the hydrogen peroxide and sodium orthovanadate solutions are not expired. The efficacy of this compound depends on the ratio of H₂O₂ to vanadate; a 1:1 to 3:1 molar ratio is often effective. |
| Suboptimal Treatment Conditions | Optimize the concentration of this compound (typically 50-100 µM) and the treatment time (usually 15-30 minutes). |
| High Endogenous Phosphatase Activity | Ensure that your lysis buffer contains a cocktail of other phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to protect phosphoproteins after cell lysis. |
| Western Blotting Issues | When probing for phosphoproteins, use a blocking buffer that does not contain phosphoproteins, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST), instead of milk. Also, ensure your primary antibody is specific for the phosphorylated form of the protein. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in this compound Preparation | Standardize your this compound preparation protocol. Use the same source and age of reagents for each experiment. |
| Presence of DTT in some buffers | Carefully check all buffers used in your workflow, including wash buffers and immunoprecipitation buffers, for the presence of DTT. |
| Cell Health and Density | Ensure that cells are healthy and at a consistent density for each experiment, as this can affect their response to this compound treatment. |
Data Presentation
| DTT Concentration | This compound Efficacy | Expected Outcome on Tyrosine Phosphorylation Detection |
| None | High | Strong and detectable increase in tyrosine phosphorylation. |
| Low (e.g., < 1 mM) | Reduced | Moderate increase in tyrosine phosphorylation may be observed, but results can be variable. |
| High (e.g., > 1 mM) | Very Low / None | Little to no detectable increase in tyrosine phosphorylation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution (100X Stock)
Materials:
-
Sodium Orthovanadate (Na₃VO₄)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
HEPES buffer (20 mM, pH 7.3)
-
Catalase (optional)
Procedure:
-
Prepare a 100 mM stock solution of sodium orthovanadate in water. The solution should be colorless. A yellow color indicates the formation of decavanadate, which is less effective.
-
To a microcentrifuge tube, add 10 µL of 100 mM sodium orthovanadate.
-
Add 980 µL of 20 mM HEPES buffer (pH 7.3).
-
Add 10 µL of 3% H₂O₂ (diluted from a 30% stock). This creates a 1:1 molar ratio.
-
Incubate at room temperature for 15 minutes. The solution is now ready for use as a 100X stock of this compound (final concentration of vanadate is approximately 1 mM).
-
(Optional) To remove excess H₂O₂, a small amount of catalase can be added until bubbling ceases.
-
Use the this compound solution within 30-60 minutes of preparation for maximal activity.
Protocol 2: this compound Treatment of Adherent Cells
Materials:
-
Adherent cells cultured in appropriate media
-
Serum-free culture media
-
100X this compound solution (from Protocol 1)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (DTT-free) containing a phosphatase inhibitor cocktail
Procedure:
-
Grow cells to the desired confluency (typically 70-80%).
-
Aspirate the culture medium and wash the cells once with serum-free medium.
-
Add serum-free medium containing the desired final concentration of this compound (e.g., for a 1:100 dilution, add 10 µL of the 100X stock to 1 mL of medium for a final concentration of approximately 10 µM vanadate).
-
Incubate the cells at 37°C for the desired time (e.g., 15-30 minutes).
-
To stop the treatment, aspirate the this compound-containing medium and immediately wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold, DTT-free lysis buffer containing a phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and proceed with your downstream application (e.g., Western blotting).
Visualizations
Signaling Pathways
References
Technical Support Center: Minimizing Off-Target Effects of Pervanadate in Signaling Studies
Welcome to the technical support center for the use of pervanadate in signaling studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively while minimizing its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit protein tyrosine phosphatases (PTPs)?
A1: this compound is a potent, broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs). It is typically prepared fresh by mixing sodium orthovanadate (Na₃VO₄) with hydrogen peroxide (H₂O₂). Unlike sodium orthovanadate, which acts as a competitive, reversible inhibitor, this compound irreversibly inhibits PTPs by oxidizing the catalytic cysteine residue in their active site.[1] This irreversible inhibition makes this compound a more potent and longer-lasting inhibitor in cellular assays.[1]
Q2: What are the primary off-target effects of this compound?
A2: The main off-target effects of this compound stem from its high reactivity and broad inhibitory profile. These include:
-
Activation of Tyrosine Kinases: this compound has been shown to directly activate non-receptor tyrosine kinases, such as Src family kinases (e.g., Src, Lck, Fyn), by oxidizing specific cysteine residues, which disrupts their autoinhibitory conformation.[2][3][4][5]
-
Activation of Downstream Signaling Pathways: Consequently, this compound can activate signaling cascades downstream of these kinases, such as the MAP kinase (ERK, JNK, p38) pathways.[6][7]
-
Induction of Oxidative Stress: The components of this compound, particularly residual hydrogen peroxide, can induce cellular oxidative stress, leading to a variety of non-specific effects.
-
Cellular Toxicity and Apoptosis: At higher concentrations or with prolonged exposure, this compound can be cytotoxic and induce apoptosis through caspase activation and cytochrome C release.[8]
Q3: How can I be sure the observed phosphorylation is due to PTP inhibition and not an off-target effect?
A3: This is a critical question in this compound studies. To validate your findings, consider the following controls:
-
Use a Structurally Unrelated PTP Inhibitor: Compare the effects of this compound with another broad-spectrum PTP inhibitor, such as phenyl vinyl sulfonate (PVS), or a more specific inhibitor if you have a candidate PTP.
-
Use Kinase Inhibitors: To test for the involvement of off-target kinase activation, pre-treat your cells with a specific inhibitor for the suspected kinase (e.g., a Src family kinase inhibitor like PP2) before this compound stimulation.
-
Time-Course and Dose-Response Experiments: Off-target effects are often more pronounced at higher concentrations and longer incubation times. Perform experiments to identify the minimal concentration and time required to see your desired effect.
-
Negative Controls: Use cells that lack the protein of interest (e.g., through knockout or siRNA) to ensure the observed phosphorylation is dependent on your target.
Troubleshooting Guide
Problem 1: I don't see an increase in tyrosine phosphorylation after this compound treatment.
| Possible Cause | Solution |
| Inactive this compound Solution | This compound solution is unstable and should be prepared fresh for each experiment and used within an hour.[9] Ensure the starting sodium orthovanadate has been properly "activated" (depolymerized by boiling at pH 10) if the solution is yellow. |
| Suboptimal Concentration or Incubation Time | The optimal concentration and incubation time can vary significantly between cell lines. Perform a dose-response (e.g., 10 µM to 200 µM) and time-course (e.g., 5, 15, 30 minutes) experiment to determine the best conditions for your specific cell type. |
| Presence of Reducing Agents | Reducing agents like dithiothreitol (DTT) in your buffers can rapidly convert this compound back to the less potent vanadate.[1] Ensure your treatment media and buffers are free of such agents. |
| Rapid Re-dephosphorylation | If the this compound was removed before cell lysis, active phosphatases could have rapidly dephosphorylated your protein. Ensure you lyse the cells in a buffer containing phosphatase inhibitors immediately after treatment. |
Problem 2: I'm observing high background or a smear in my anti-phosphotyrosine Western blot.
| Possible Cause | Solution |
| Global Increase in Phosphorylation | This compound is a potent, broad-spectrum inhibitor and will cause a massive increase in the phosphorylation of many proteins, which can lead to a smeared appearance on a Western blot.[10] This is, to some extent, expected. |
| Insufficient Blocking | The high level of total phosphotyrosine can lead to increased non-specific antibody binding. Block the membrane with 3-5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk, as it contains phosphoproteins (casein) that will increase background. |
| Antibody Concentration Too High | High background can be caused by using too high a concentration of the primary or secondary antibody. Titrate your antibodies to find the optimal concentration that gives a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of your wash steps after antibody incubations to remove non-specifically bound antibodies. |
Problem 3: My cells are dying after this compound treatment.
| Possible Cause | Solution |
| High Concentration or Prolonged Incubation | This compound is known to be cytotoxic at higher concentrations and with longer exposure times.[8] Reduce the concentration and/or the incubation time. For many cell types, a 15-30 minute treatment is sufficient. |
| Toxicity from Excess Hydrogen Peroxide | The H₂O₂ used to prepare this compound can be toxic to cells. After preparing your this compound solution, add catalase (a small scoop or ~200 µg/ml) to quench the excess H₂O₂. You will see bubbling as the oxygen is released. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your specific cells. |
Data Presentation
Table 1: Inhibitory Potency of Vanadium Compounds Against PTP1B
| Inhibitor | Target PTP | IC₅₀ / Kᵢ Value | Mechanism of Action |
| Sodium Orthovanadate | PTP1B | Kᵢ: 0.38 ± 0.02 µM[1][11] | Competitive, Reversible |
| This compound | PTP1B | Not typically measured by IC₅₀/Kᵢ | Irreversible (Oxidation of catalytic cysteine)[1] |
| bpV(phen) | PTP1B | IC₅₀: ~0.1 µM | Irreversible |
| Bis(maltolato)oxovanadium(IV) (BMOV) | GST-PTP1B | IC₅₀: 0.86 ± 0.02 µM[12] | Mixed Competitive/Noncompetitive, Reversible |
Table 2: Recommended Starting Concentrations and Incubation Times for this compound Treatment in Various Cell Lines
| Cell Line | Recommended Starting Concentration | Recommended Incubation Time | Notes |
| HeLa | 50-100 µM | 10-30 minutes | Higher concentrations (~500 µM) can be cytotoxic.[6] |
| Jurkat | 100-200 µM[5] | 10-30 minutes | This compound can induce apoptosis in lymphoid cell lines.[8] |
| CHO | ~100 µM | 2 hours | Used for enriching phosphotyrosine proteins for mass spectrometry.[13] |
| MDCK | 100 µM[10] | 15 minutes | Can induce hyperadhesion of desmosomes. |
| NMuMG | Not specified | 5-15 minutes[14] | Peak phosphorylation observed at 15 minutes.[14] |
| HEK293T | 100 µM[2] | 15 minutes | Can induce rapid and robust tyrosine phosphorylation.[2] |
Visualizations
Caption: this compound inhibits PTPs, leading to sustained tyrosine phosphorylation.
Caption: A typical experimental workflow for studying protein phosphorylation with this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
Experimental Protocols
Preparation of 100X (10 mM) this compound Stock Solution
Materials:
-
Sodium Orthovanadate (Na₃VO₄)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
HEPES buffer (20 mM, pH 7.3) or ultrapure water
-
Catalase (optional)
-
1 M HCl and 1 M NaOH (for pH adjustment of vanadate stock)
Protocol:
-
Prepare Activated Sodium Orthovanadate (200 mM Stock):
-
Dissolve 3.68 g of Na₃VO₄ in 90 ml of ultrapure water.
-
Adjust the pH to 10.0 using 1 M HCl. The solution will turn yellow.
-
Boil the solution until it becomes colorless. This depolymerizes the vanadate.
-
Cool to room temperature and readjust the pH to 10.0.
-
Repeat the boiling and cooling cycle until the pH stabilizes at 10.0 and the solution remains colorless upon acidification.
-
Bring the final volume to 100 ml with ultrapure water. Aliquot and store at -20°C.
-
-
Prepare 10 mM this compound:
-
Important: Prepare this solution immediately before use. This compound is unstable.
-
In a microfuge tube, mix 5 µl of 100 mM activated sodium orthovanadate with 940 µl of water or HEPES buffer.[8]
-
Add 5 µl of a 0.3% H₂O₂ solution (diluted from 30% stock).[8]
-
Incubate at room temperature for 15 minutes. The solution may turn a faint yellow.
-
-
(Optional but Recommended) Quench Excess H₂O₂:
General Protocol for Cell Treatment and Lysis
Materials:
-
Cultured cells (e.g., 70-80% confluent in a 6-well plate)
-
Serum-free culture medium
-
10 mM this compound stock solution
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (including 1 mM sodium orthovanadate)
Protocol:
-
Cell Starvation (Optional): For many signaling studies, it is beneficial to serum-starve the cells for 4-16 hours prior to stimulation to reduce basal phosphorylation levels.
-
This compound Treatment:
-
Dilute the freshly prepared 10 mM this compound stock into serum-free medium to the desired final concentration (e.g., 1:100 for a final concentration of 100 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate for the desired time (e.g., 15 minutes) at 37°C.
-
-
Cell Lysis:
-
Immediately after incubation, place the plate on ice.
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add 100-200 µl of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration (e.g., using a BCA assay). The lysate is now ready for Western blotting or immunoprecipitation.
-
Immunoprecipitation (IP) of Phosphotyrosine-Containing Proteins
Materials:
-
Cell lysate from this compound-treated cells (~500 µg - 1 mg of protein)
-
Anti-phosphotyrosine antibody or antibody against your specific target protein
-
Protein A/G magnetic beads or agarose slurry
-
IP Lysis Buffer (non-denaturing)
-
Wash Buffer (e.g., IP Lysis Buffer)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
Protocol:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µl of Protein A/G bead slurry to 1 mg of cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Pellet the beads (centrifugation or magnet) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of primary antibody (e.g., 2-5 µg of anti-phosphotyrosine antibody) to the pre-cleared lysate.
-
Incubate with rotation for 2-4 hours or overnight at 4°C.
-
-
Capture Immune Complexes:
-
Add 30-50 µl of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-4 times with 500 µl of ice-cold Wash Buffer. After the final wash, remove as much buffer as possible.
-
-
Elution:
-
Resuspend the beads in 30-50 µl of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
-
Western Blotting for Phosphotyrosine
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer: 5% (w/v) BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibody: Anti-phosphotyrosine antibody (e.g., 4G10 or PY99) diluted in blocking buffer.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG diluted in blocking buffer.
-
Chemiluminescent substrate (ECL)
Protocol:
-
SDS-PAGE and Transfer:
-
Separate your protein samples (20-40 µg of total lysate or the entire IP eluate) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Blocking:
-
Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation. Do not use milk.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-phosphotyrosine antibody at the manufacturer's recommended dilution in 5% BSA/TBST. This is typically done overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three to five times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system. Adjust exposure time to minimize background while capturing specific signals.
-
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits mitogen-activated protein kinase kinase-1 in a p38MAPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of tyrosine phosphatases induces apoptosis independent from the CD95 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 11. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Pervanadate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of their pervanadate experiments. This compound is a potent protein tyrosine phosphatase (PTP) inhibitor widely used to study tyrosine phosphorylation-dependent signaling pathways. However, variability in its preparation and application can lead to inconsistent results. This guide addresses common issues to enhance experimental reliability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is not a direct inhibitor itself. It is formed by the reaction of sodium orthovanadate (Na₃VO₄) with hydrogen peroxide (H₂O₂). Vanadate acts as a competitive inhibitor of PTPs, mimicking the structure of phosphate. This compound, on the other hand, irreversibly oxidizes the catalytic cysteine residue in the active site of PTPs, leading to their inactivation.[1] This potent inhibition allows for the accumulation of tyrosine phosphorylation on cellular proteins, making it a valuable tool for studying signaling cascades.
Q2: What is the difference between sodium orthovanadate and this compound?
A2: Sodium orthovanadate is a reversible, competitive inhibitor of PTPs. This compound is a more potent, irreversible inhibitor formed from the reaction of sodium orthovanadate with hydrogen peroxide.[1] While both can be used to increase tyrosine phosphorylation, this compound treatment typically results in a more rapid and robust response.[2]
Q3: How long is the this compound solution stable?
A3: The stability of this compound is a critical factor for reproducibility. Concentrated stock solutions are relatively stable; however, diluted solutions are unstable.[3] The biological activity of diluted this compound can decrease significantly within minutes to hours, especially in culture medium containing serum.[3] It is therefore highly recommended to prepare this compound fresh for each experiment.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent or low levels of protein tyrosine phosphorylation.
-
Possible Cause 1: Improper preparation of sodium orthovanadate solution.
-
Solution: Sodium orthovanadate solutions need to be "activated" to depolymerize vanadate oligomers, which are less effective inhibitors. This involves adjusting the pH to 10, boiling until the solution becomes colorless, and repeating this cycle until the pH stabilizes.[6][7][8][9][10] An unactivated or improperly prepared solution will have reduced inhibitory capacity.
-
-
Possible Cause 2: Degradation of this compound solution.
-
Possible Cause 3: Suboptimal concentration of this compound or incubation time.
-
Solution: The optimal concentration and incubation time for this compound treatment are cell-type dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals. High concentrations of this compound can be toxic to cells.[11]
-
-
Possible Cause 4: Presence of reducing agents.
Issue 2: High cell toxicity or cell death following this compound treatment.
-
Possible Cause 1: Excessive concentration of this compound.
-
Solution: High concentrations of this compound can induce oxidative stress and cytotoxicity.[11] Perform a dose-response curve to find the lowest effective concentration that yields the desired level of tyrosine phosphorylation with minimal toxicity.
-
-
Possible Cause 2: Prolonged incubation time.
-
Solution: Similar to concentration, the duration of exposure to this compound is critical. A time-course experiment will help identify the shortest incubation time required to achieve the desired effect.
-
-
Possible Cause 3: Residual hydrogen peroxide in the this compound solution.
Issue 3: Variability between experiments.
-
Possible Cause 1: Inconsistent preparation of reagents.
-
Solution: Strict adherence to a standardized and validated protocol for preparing sodium orthovanadate and this compound is essential for reproducibility.[15] Document every step, including lot numbers of reagents.
-
-
Possible Cause 2: Differences in cell culture conditions.
-
Solution: Factors such as cell density, passage number, and media composition can influence the cellular response to this compound.[15] Standardize these parameters across all experiments.
-
-
Possible Cause 3: Instability of the this compound solution.
-
Solution: As mentioned previously, always use freshly prepared this compound for each experiment to avoid variability due to degradation.
-
Experimental Protocols
Activation of Sodium Orthovanadate (200 mM Stock Solution)
This protocol is essential for preparing a potent stock solution for PTP inhibition.
-
Dissolve sodium orthovanadate in water to a final concentration of 200 mM.[6][8][9]
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will turn yellow.[6][7][8]
-
Boil the solution until it becomes colorless (approximately 10 minutes).[6][9]
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and pH adjustment cycles until the solution remains colorless and the pH stabilizes at 10.0 after cooling.[6][7][8][9][10]
-
Bring the solution to the final volume with distilled water.
-
Aliquot and store at -20°C.
Preparation of this compound (10 mM Stock Solution)
This protocol describes the preparation of a fresh this compound stock solution for cell treatment.
-
Prepare a 10 mM solution of activated sodium orthovanadate in a suitable buffer (e.g., HEPES or PBS).
-
Prepare a 10 mM solution of hydrogen peroxide (H₂O₂) in the same buffer.
-
Mix equal volumes of the 10 mM sodium orthovanadate and 10 mM H₂O₂ solutions.
-
Incubate at room temperature for 15 minutes to allow for the formation of this compound.[4][13]
-
(Optional) Add catalase (e.g., 200 µg/mL) to quench the excess H₂O₂.[13][14]
-
Use the freshly prepared this compound solution immediately for cell stimulation. Dilute to the final desired concentration in serum-free media.
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| Sodium Orthovanadate (in lysis buffer) | 1 - 2 mM | Use activated stock solution. |
| This compound (for cell stimulation) | 10 - 100 µM | Highly cell-type dependent. Perform dose-response. |
| Incubation Time (for cell stimulation) | 5 - 30 minutes | Time-course is critical to avoid toxicity and secondary effects.[2][16] |
| H₂O₂:Vanadate Molar Ratio | 1:1 to 10:1 | Equimolar ratios are common, but excess H₂O₂ can be used.[17] |
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: A generalized workflow for this compound experiments.
This compound-Induced Tyrosine Phosphorylation Cascade
Caption: this compound inhibits PTPs, leading to protein tyrosine phosphorylation.
Simplified Insulin Receptor Signaling Mimicry by this compound
References
- 1. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of this compound and permolybdate. Connexin43, phosphatase inhibition, and thiol reactivity as model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. reddit.com [reddit.com]
- 8. Protocols [cellsignet.com]
- 9. encodeproject.org [encodeproject.org]
- 10. Preparation of a sodium orthovanadate solution [liverpool.ac.uk]
- 11. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US5155031A - Use of this compound as an inhibitor of phosphotyrosine phosphatase - Google Patents [patents.google.com]
- 14. wang.ucsd.edu [wang.ucsd.edu]
- 15. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stimulatory effect of this compound on calcium signals and histamine secretion of RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pervanadate and Sodium Orthovanadate as Protein Tyrosine Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, protein tyrosine phosphatases (PTPs) play a critical role in regulating a vast array of physiological and pathological processes. Consequently, inhibitors of these enzymes have become indispensable tools for researchers and are actively investigated as potential therapeutic agents. Among the most widely used PTP inhibitors are sodium orthovanadate and its oxidized derivative, pervanadate. This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanisms of action, relative potencies, and experimental considerations to aid in their effective application in research and drug development.
At a Glance: Key Mechanistic Differences
Sodium orthovanadate (Na₃VO₄) and this compound, a complex formed from vanadate and hydrogen peroxide, are both potent inhibitors of PTPs; however, their modes of action are fundamentally different. Sodium orthovanadate, as a phosphate analog, functions as a competitive and reversible inhibitor , binding to the active site of PTPs.[1][2] In contrast, this compound acts as an irreversible inhibitor by oxidizing the essential cysteine residue within the PTP active site, rendering the enzyme inactive.[1][2] This distinction has significant implications for their experimental use and the interpretation of results.
Quantitative Comparison of Inhibitory Potency and Cellular Effects
The following table summarizes the key quantitative parameters for this compound and sodium orthovanadate, based on available experimental data. It is important to note that a direct comparison of IC₅₀ values can be misleading due to the different mechanisms of inhibition (reversible vs. irreversible).
| Parameter | This compound | Sodium Orthovanadate | Target/System | Citation |
| Mechanism of Action | Irreversible, Oxidizing | Competitive, Reversible | PTPs | [1][2] |
| Ki (PTP1B) | Not Applicable | 0.38 ± 0.02 µM | Purified Enzyme | [1][2] |
| IC₅₀ (in intact cells) | ~0.3 µM | Not directly comparable | PTPs | [3] |
| Effective Concentration (Glucose Transport Stimulation) | 10⁻⁶ to 10⁻⁵ M | > 10⁻⁴ M | L6 Myotubes | [4] |
| Stability in Culture Medium | Low (minutes) | Higher | Aqueous Solution | [3] |
Impact on Cellular Signaling: A Closer Look
Both this compound and sodium orthovanadate are widely used to study tyrosine phosphorylation-dependent signaling pathways. Their ability to inhibit PTPs leads to a net increase in tyrosine phosphorylation of cellular proteins, thereby mimicking the effects of growth factors and hormones like insulin.
A key example is the insulin signaling pathway . By inhibiting PTPs such as PTP1B, a negative regulator of the insulin receptor, both compounds can enhance insulin signaling. However, studies have shown that this compound is a more potent insulin mimetic, stimulating glucose transport in cells at significantly lower concentrations than sodium orthovanadate.[4] this compound has been shown to be effective in stimulating 2-deoxy-D-glucose (2-DG) transport in various cell lines at concentrations of 10⁻⁵ to 10⁻⁴ M, whereas sodium orthovanadate was not effective up to 10⁻⁴ M in the same study.[4]
Beyond their on-target effects on PTPs, both compounds can exhibit off-target activities. Sodium orthovanadate is known to inhibit other phosphatases, including alkaline and acid phosphatases, as well as a number of ATPases.[5][6] this compound, due to its oxidative nature, can affect the cellular redox state and has been shown to activate other kinases, such as members of the MAPK family (ERK1/2, JNK1/2, and p38) and NADPH oxidase, independently of its PTP inhibitory activity.[7][8][9]
Experimental Protocols
Accurate and reproducible experimental results depend on the correct preparation and handling of these inhibitors.
Preparation of Activated Sodium Orthovanadate Solution (200 mM Stock)
Sodium orthovanadate exists in various forms in solution, and activation is required to ensure it is in its monomeric, most active inhibitory form.
-
Dissolve sodium orthovanadate in water to a final concentration of 200 mM.
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution may turn yellow.
-
Boil the solution until it becomes colorless (approximately 10 minutes).
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and cooling cycle until the pH stabilizes at 10.0 and the solution remains colorless.
-
Store the activated stock solution in aliquots at -20°C.
Preparation of this compound Solution (1 mM Stock)
This compound is unstable and should be prepared fresh before each experiment.
-
Prepare a 100 mM stock solution of sodium orthovanadate and ensure it is colorless.
-
Mix 10 µL of 100 mM sodium orthovanadate with 940 µL of water.
-
Add 50 µL of a 0.3% hydrogen peroxide solution (diluted from a 30% stock in HEPES buffer, pH 7.3).
-
Incubate the mixture for 5 minutes at room temperature.
-
To remove excess hydrogen peroxide, add a small amount of catalase and mix gently until the bubbling ceases.
-
The resulting 1 mM this compound solution is stable for several hours.[3]
General Protocol for in vitro PTP Inhibition Assay
This protocol can be adapted to compare the inhibitory effects of this compound and sodium orthovanadate on a specific PTP.
-
Prepare Reagents :
-
PTP assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA).
-
Purified recombinant PTP enzyme.
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphotyrosine-containing peptide).
-
Serial dilutions of activated sodium orthovanadate and freshly prepared this compound.
-
-
Assay Procedure :
-
In a 96-well plate, add the PTP enzyme to the assay buffer.
-
Add the different concentrations of the inhibitors to the respective wells. Include a no-inhibitor control.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Monitor the dephosphorylation of the substrate over time using a suitable detection method (e.g., spectrophotometry for pNPP at 405 nm).
-
-
Data Analysis :
-
For sodium orthovanadate (a reversible inhibitor), calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
For this compound (an irreversible inhibitor), it is more appropriate to determine the rate of inactivation (k_inact_) at different concentrations.
-
Visualizing the Mechanisms and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanisms of PTP Inhibition.
Caption: Effect on Insulin Signaling Pathway.
Caption: Experimental Workflow: PTP Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of this compound and permolybdate. Connexin43, phosphatase inhibition, and thiol reactivity as model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound activates NADPH oxidase via protein kinase C-independent phosphorylation of p47-phox - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pervanadate and Other Tyrosine Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pervanadate and other commonly used protein tyrosine phosphatase (PTP) inhibitors. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to Protein Tyrosine Phosphatase Inhibition
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. The dynamic balance between PTPs and protein tyrosine kinases (PTKs) governs numerous cellular processes, including growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity is implicated in various diseases, making PTPs attractive targets for therapeutic intervention. This guide focuses on the characteristics and performance of several key PTP inhibitors.
Mechanism of Action: A Fundamental Distinction
PTP inhibitors can be broadly classified based on their mechanism of action, which dictates their potency, specificity, and utility in different experimental settings.
This compound , a derivative of vanadate, is a potent, irreversible inhibitor of PTPs. Its mechanism involves the oxidation of the catalytic cysteine residue within the PTP active site, rendering the enzyme inactive. This irreversible inhibition leads to a sustained increase in protein tyrosine phosphorylation within cells.
In contrast, sodium orthovanadate acts as a competitive, reversible inhibitor. As a phosphate analog, it binds to the active site of PTPs, competing with the phosphorylated substrate. The inhibition by sodium orthovanadate can be reversed by dilution or by the addition of chelating agents like EDTA.
Other commonly used PTP inhibitors include:
-
Phenylarsine Oxide (PAO): A thiol-reactive agent that forms a covalent bond with vicinal sulfhydryl groups, including those in the active site of some PTPs, leading to their inhibition.
-
Dephostatin: A competitive inhibitor of PTPs, isolated from Streptomyces.
-
Suramin: A polysulfonated naphthylurea that acts as a reversible and competitive inhibitor of several PTPs.
Below is a diagram illustrating the distinct mechanisms of action of these inhibitors.
Caption: Mechanisms of action for different PTP inhibitors.
Quantitative Comparison of Inhibitory Potency
The potency of PTP inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the reported inhibitory activities of various compounds against several key protein tyrosine phosphatases. It is important to note that these values can vary depending on the experimental conditions, such as the substrate used and the assay buffer composition.
Table 1: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
| Inhibitor | IC50 / Ki | Inhibition Type | Reference(s) |
| This compound | Potent, irreversible | Irreversible, Covalent | [1] |
| Sodium Orthovanadate | Ki: ~0.2-0.4 µM | Competitive, Reversible | [2][3] |
| Phenylarsine Oxide (PAO) | IC50: ~18 µM | Covalent | [4][5] |
| Dephostatin | IC50: ~7.7 µM | Competitive | [6] |
| Suramin | Ki: Low µM range | Competitive, Reversible | [1][7] |
| Menadione (Vitamin K3) | IC50: ~9.6 µM (on C6 cells) | - | [8] |
| Berberine | Ki: ~91.3 nM | Competitive | [9] |
| Ursolic Acid | Ki: ~283 nM (derivative) | Competitive | |
| Trodusquemine (MSI-1436) | IC50: ~1 µM | Non-competitive | [10] |
Table 2: Selectivity Profile of PTP Inhibitors
| Inhibitor | PTP1B (IC50/Ki) | SHP-1 (IC50) | SHP-2 (IC50) | CD45 (IC50/Ki) | Reference(s) |
| Sodium Orthovanadate | Ki: ~0.2-0.4 µM | - | ~620 µM | - | [2][3][11] |
| Suramin | Ki: Low µM | - | - | Irreversible inhibitor | [1][7][12] |
| TPI-1 | - | 40 nM | 10-fold higher | Inactive | [13] |
| SHP099 | - | - | ~70 nM | - | [13] |
| CPT-157633 | Potent | - | - | Moderate | [14] |
| JTT-551 | Ki: 0.22 µM | - | - | >30 µM | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing the efficacy of PTP inhibitors. Below are methodologies for key experiments cited in this guide.
Preparation of this compound Solution (1 mM Stock)
Materials:
-
Sodium Orthovanadate (Na₃VO₄), 100 mM solution (must be colorless)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
HEPES buffer, 20 mM, pH 7.3
-
Catalase
Procedure:
-
Prepare a 0.3% H₂O₂ solution by diluting the 30% stock in 20 mM HEPES, pH 7.3.
-
To 490 µL of 100 mM sodium orthovanadate, add 50 µL of the 0.3% H₂O₂ solution and 450 µL of H₂O.
-
Mix gently by inversion and incubate at room temperature for 15 minutes.
-
To quench the excess H₂O₂, add a small amount of catalase powder using a pipette tip and mix gently. A burst of O₂ bubbles will be observed.
-
The freshly prepared this compound solution is stable for several hours.
In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay measures the dephosphorylation of the substrate pNPP by PTP1B, resulting in the production of p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.
Materials:
-
Recombinant human PTP1B
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP)
-
Test inhibitors
-
1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the desired concentration of the test inhibitor.
-
Add recombinant PTP1B to each well to a final concentration that gives a linear reaction rate.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the reaction by adding pNPP to a final concentration equal to its Km for PTP1B.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Caption: General workflow for an in vitro PTP inhibition assay.
Cellular Assay: Western Blot for Phosphorylated ERK (pERK)
This assay assesses the ability of a PTP inhibitor to modulate a specific signaling pathway within intact cells. Inhibition of PTPs that regulate the MAPK pathway, such as SHP-2, leads to increased phosphorylation of ERK.
Materials:
-
Cell line of interest (e.g., HEK293)
-
Cell culture medium and supplements
-
Test inhibitor
-
Growth factor (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period to activate the MAPK pathway.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK and total ERK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal to determine the effect of the inhibitor.
Conclusion
The choice of a protein tyrosine phosphatase inhibitor is critical and depends on the specific experimental goals. This compound is a powerful tool for achieving potent and sustained inhibition of PTPs, making it suitable for studies where a strong and prolonged increase in tyrosine phosphorylation is desired. However, its irreversibility and broad-spectrum activity should be considered. Sodium orthovanadate offers a reversible and competitive mode of inhibition, allowing for more controlled and transient modulation of PTP activity. Other inhibitors like phenylarsine oxide , dephostatin , and suramin provide alternative mechanisms and selectivity profiles. For studies requiring high specificity, inhibitors targeting individual PTPs, such as the allosteric inhibitors of SHP-2, are increasingly available. This guide provides a foundation for making an informed decision based on the mechanism of action, potency, and experimental context. Researchers should always consult the primary literature for detailed protocols and inhibitor characteristics relevant to their specific PTP of interest.
References
- 1. Detection of Intracellular Reduced (Catalytically Active) SHP-1 and Analyses of Catalytically Inactive SHP-1 after Oxidation by this compound or H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformation-assisted inhibition of protein-tyrosine phosphatase-1B elicits inhibitor selectivity over T-cell protein-tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suramin is an active site-directed, reversible, and tight-binding inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suramin inhibits the stimulation of acute phase plasma protein genes by IL-6-type cytokines in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a Novel Inhibitor of the Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suramin, an experimental chemotherapeutic drug, irreversibly blocks T cell CD45-protein tyrosine phosphatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Tyrosine Phosphatases as Emerging Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pervanadate-Induced Phosphorylation by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of protein phosphorylation is paramount to unraveling cellular signaling and identifying novel therapeutic targets. Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), is a widely used tool to artificially increase tyrosine phosphorylation levels, enabling in-depth analysis by mass spectrometry (MS). This guide provides a comprehensive comparison of methodologies for validating this compound-induced phosphorylation, supported by experimental data and detailed protocols.
Unveiling the Phosphoproteome: The Role of this compound
Protein phosphorylation is a transient and often low-abundance post-translational modification, making its detection and quantification a significant challenge. Tyrosine phosphorylation, in particular, constitutes a tiny fraction of the total phosphoproteome.[1] this compound, a combination of sodium orthovanadate and hydrogen peroxide, irreversibly inhibits PTPs by oxidizing their catalytic cysteine residue, leading to a global increase in phosphotyrosine levels within the cell.[2] This enrichment is crucial for comprehensive phosphoproteomic analysis by mass spectrometry.
However, recent studies have revealed that this compound's effects are not solely due to PTP inhibition. It can also directly activate SRC family tyrosine kinases through the oxidation of specific cysteine residues, disrupting their autoinhibition.[3] This dual mechanism underscores the importance of rigorous validation and careful interpretation of data from this compound-treated samples.
Quantitative Comparison of Phosphoproteomic Strategies
Several quantitative mass spectrometry-based strategies can be employed to analyze this compound-induced phosphorylation. The choice of method significantly impacts the depth of coverage, quantitative accuracy, and the amount of starting material required. Below is a comparison of common approaches.
| Strategy | Key Features | Advantages | Disadvantages | Starting Material | Reference |
| Label-Free Quantification (LFQ) | Compares signal intensities of peptides across different runs. | Simple experimental setup; no labeling required. | Susceptible to run-to-run variation; lower precision. | High (milligrams) | [1] |
| Stable Isotope Dimethyl Labeling | Differential labeling of peptides with light, intermediate, or heavy isotopes. | Cost-effective; allows for early sample mixing, reducing variability. | Limited to 2 or 3-plex quantification. | High (milligrams) | [4] |
| Tandem Mass Tag (TMT) Labeling | Isobaric tags that generate reporter ions in the MS/MS spectrum for quantification. | High multiplexing capacity (up to 11 samples); increased throughput. | Higher cost; potential for ratio compression. | Moderate to High | [1][5] |
| TMT with this compound BOOST Channel | A TMT experiment where one or more channels are dedicated to a this compound-treated sample to increase the signal of low-abundance phosphopeptides. | Significantly increases the depth of phosphotyrosine peptide identification and quantification.[1][6][7] | Requires careful experimental design and data analysis to exclude the boost channel from final quantification. | Low to Moderate (as low as 1 mg) | [1][6][7] |
Performance Data: TMT with this compound BOOST vs. Other Methods
A key study demonstrated the superior performance of the TMT with a this compound BOOST channel (TMT+PV) approach for the quantitative analysis of the tyrosine phosphoproteome in Jurkat T cells.
| Comparison Metric | TMT+PV | TMT without PV | Label-Free (LF) | Fold Increase (TMT+PV vs. LF) | Fold Increase (TMT+PV vs. TMT-PV) |
| Number of Quantified pTyr Peptides with Significant Fold Change (1:0.3 mg ratio) | 239 | 80 | 48 | 5.0x | 3.0x |
| Overall pTyr Quantification Depth | Up to 2300 unique pTyr peptides from 1 mg of protein | - | - | Up to 6.3x | - |
Data summarized from a study on T cell receptor-stimulated Jurkat T cells.[1]
Experimental Protocols
This compound Treatment and Cell Lysis
Objective: To inhibit protein tyrosine phosphatases and enrich for phosphotyrosine-containing proteins.
Materials:
-
Cell culture medium (e.g., RPMI, DMEM)
-
Sodium orthovanadate (Na₃VO₄)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer or 8M urea-based buffer) containing protease and phosphatase inhibitors.
Protocol:
-
Preparation of this compound Solution: Prepare a 100 mM sodium orthovanadate stock solution. Prepare a 100 mM hydrogen peroxide solution. Immediately before use, mix equal volumes of the two solutions to create a 50 mM this compound stock solution.[1] Some protocols call for a 1 mM final concentration.[4]
-
Cell Treatment: Culture cells to the desired confluency. For suspension cells like Jurkat T cells, resuspend at a high density (e.g., 1 x 10⁸ cells/ml) in serum-free medium.[1] For adherent cells like HeLa, serum-starve overnight if necessary.[4]
-
Add the this compound stock solution to the cell culture medium to a final concentration of 500 µM to 1 mM.[1][4]
-
Incubate the cells at 37°C for a short duration, typically 10-20 minutes.[1][4] this compound can be toxic, so prolonged incubation should be avoided.[8]
-
Cell Lysis: To halt the treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.
-
Clarify the lysate by centrifugation to remove cellular debris. The supernatant containing the protein extract is now ready for downstream processing.
Phosphopeptide Enrichment and Mass Spectrometry Analysis
Objective: To isolate phosphopeptides from the complex protein digest for MS analysis.
Materials:
-
Protein digest from this compound-treated cells
-
Phosphopeptide enrichment kit (e.g., High-Select™ Fe-NTA or TiO₂ Phosphopeptide Enrichment Kit) or anti-phosphotyrosine antibodies immobilized on beads.[4][9]
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer).[9][10]
Protocol:
-
Protein Digestion: The protein lysate is reduced, alkylated, and digested with an enzyme like trypsin to generate peptides.
-
Phosphopeptide Enrichment: The resulting peptide mixture is incubated with the enrichment resin (e.g., Fe-NTA, TiO₂) or antibody-coated beads, which selectively bind to phosphopeptides.
-
Washing: The resin or beads are washed extensively to remove non-phosphorylated peptides.
-
Elution: The bound phosphopeptides are eluted from the resin or beads using an appropriate elution buffer (e.g., a high pH buffer for TiO₂ or a low pH buffer with trifluoroacetic acid for antibody-based enrichment).[1]
-
LC-MS/MS Analysis: The enriched phosphopeptides are desalted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, allowing for identification of the peptide sequence and localization of the phosphorylation site.[11][12]
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Dual mechanism of this compound action in the cell.
Caption: General workflow for phosphoproteomic analysis.
Caption: Logic of the TMT with this compound BOOST method.
Alternatives to this compound for Inducing Tyrosine Phosphorylation
While this compound is a powerful tool for global phosphotyrosine enrichment, other methods can be used to investigate specific signaling pathways.
-
Growth Factors: Stimulating cells with growth factors like Epidermal Growth Factor (EGF) activates receptor tyrosine kinases and their downstream signaling cascades, leading to specific phosphorylation events.[4] This approach is ideal for studying pathway-specific phosphorylation dynamics.
-
Orthovanadate: A competitive inhibitor of PTPs, orthovanadate can also be used to increase tyrosine phosphorylation.[13] Unlike this compound, its inhibitory effect is reversible.[2]
-
Other PTP Inhibitors: Compounds like phenylarsine oxide also inhibit PTPs and can stimulate tyrosine phosphorylation-dependent events.[14]
Conclusion
Validating this compound-induced phosphorylation by mass spectrometry is a robust strategy for in-depth exploration of the tyrosine phosphoproteome. The choice of quantitative methodology, particularly the use of a this compound BOOST channel in TMT experiments, can dramatically enhance the depth of analysis, enabling the identification of thousands of phosphotyrosine sites from limited starting material.[1][7] By understanding the mechanisms of this compound action and employing rigorous, well-validated experimental protocols, researchers can gain significant insights into the complex world of cellular signaling.
References
- 1. Tandem Mass Tag Approach Utilizing this compound BOOST Channels Delivers Deeper Quantitative Characterization of the Tyrosine Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. In-depth Qualitative and Quantitative Profiling of Tyrosine Phosphorylation Using a Combination of Phosphopeptide Immunoaffinity Purification and Stable Isotope Dimethyl Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandem Mass Tag Approach Utilizing this compound BOOST Channels Delivers Deeper Quantitative Characterization of the Tyrosine Phosphoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoproteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Mass Spectrometry for Phosphoproteomics: Which Platform Is Best? - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tyrosine phosphatase inhibitor orthovanadate mimics NGF-induced neuroprotective signaling in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrosine phosphorylation and proteolysis. This compound-induced, metalloprotease-dependent cleavage of the ErbB-4 receptor and amphiregulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Specificity of Pervanadate's Effects
For Researchers, Scientists, and Drug Development Professionals
Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), is a valuable tool in signal transduction research. However, its utility is often shadowed by concerns about its specificity. This guide provides a comprehensive comparison of this compound with alternative inhibitors and outlines experimental strategies to rigorously validate the specificity of its effects.
Understanding the Mechanism: On-Target Efficacy and Off-Target Concerns
This compound is an irreversible inhibitor that acts by oxidizing the catalytic cysteine residue within the active site of PTPs.[1] This potent, irreversible action is in contrast to its precursor, sodium orthovanadate, which is a reversible, competitive inhibitor of PTPs.[1][2] While highly effective at increasing global tyrosine phosphorylation, this compound's reactivity can lead to several off-target effects, complicating data interpretation.
A primary concern is the activation of various kinase signaling pathways. Studies have shown that this compound can activate Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, JNK1/2, and p38.[3] Additionally, this compound can stimulate the activity of Src family kinases, including p59fyn and p56lck.[4] This indiscriminate activation can lead to a broad increase in tyrosine phosphorylation that is independent of the inhibition of a specific PTP of interest.[3] Furthermore, this compound can induce a general increase in cellular protein tyrosine phosphorylation, making it challenging to isolate the effects of inhibiting a single PTP.[3]
Quantitative Comparison of PTP Inhibitors
The following table summarizes the inhibitory potency of this compound and common alternatives. It is important to note that IC50 and Ki values can vary depending on the specific PTP and the experimental conditions.
| Inhibitor | Target PTP(s) | IC50 / Ki Value | Mechanism of Action | Key Characteristics |
| This compound | Broad-spectrum PTPs | IC50: ~150 nM (membrane-associated PTPs)[5] | Irreversible (oxidation of catalytic cysteine) | Potent, cell-permeable, but prone to off-target effects. |
| Sodium Orthovanadate | Broad-spectrum PTPs, Alkaline Phosphatases | IC50: ~10 µM (general PTPs)[6][7] | Reversible, Competitive | Less potent than this compound, acts as a phosphate analog.[2][8] |
| Phenyl Vinyl Sulfone (PVS) | Broad-spectrum PTPs | Not specified in search results | Irreversible (Michael addition to catalytic cysteine)[9] | Active site-directed, covalent inhibitor.[9] |
| BCI | DUSP6 | Not specified in search results | Allosteric | Cell-permeable allosteric inhibitor. |
| Compound 211 | CD45 | Not specified in search results | Irreversible, Non-competitive | Binds to the interface between D1 and D2 domains.[10] |
| CPT-157633 | PTP1B | Not specified in search results | Competitive, Active-site | Potent and selective for PTP1B over some other PTPs.[10] |
Experimental Strategies to Confirm Specificity
To dissect the specific effects of this compound from its off-target actions, a multi-pronged experimental approach is essential. This involves a combination of control experiments, the use of alternative inhibitors, and direct measurement of on-target versus off-target pathway activation.
Logical Workflow for Specificity Confirmation
The following diagram outlines a logical workflow for confirming the specificity of this compound's effects in a cellular context.
Caption: A logical workflow for validating the specificity of this compound.
Signaling Pathway Perturbation by this compound
This diagram illustrates how this compound can influence a signaling pathway through both on-target PTP inhibition and off-target kinase activation.
Caption: this compound's dual impact on signaling pathways.
Detailed Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol is essential for assessing the phosphorylation status of your target protein and potential off-target kinases.
a. Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations and for different durations. Include vehicle-treated cells as a negative control.
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (including sodium orthovanadate and sodium fluoride to preserve phosphorylation during lysis).
-
Determine protein concentration using a BCA or Bradford assay.
b. Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel of appropriate percentage.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of your protein of interest (e.g., anti-phospho-substrate or anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
In Vitro Phosphatase Activity Assay (using pNPP)
This assay allows for the direct measurement of PTP inhibition by this compound and other inhibitors.
a. Reagents:
-
Purified PTP enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
This compound and other inhibitors
-
Stop solution (e.g., 1 M NaOH)
b. Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In a 96-well plate, add the purified PTP enzyme to each well.
-
Add the different concentrations of inhibitors to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 values.
References
- 1. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulatory effects of the protein tyrosine phosphatase inhibitor, this compound, on T-cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enhancement by this compound of tyrosine phosphorylation on prostatic proteins occurs through the inhibition of membrane-associated tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pervanadate-Induced Signaling and Growth Factor Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pervanadate-induced signaling and canonical growth factor stimulation, offering insights into their distinct and overlapping mechanisms of action. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate stimulus for their specific experimental needs in signal transduction research and drug development.
Introduction: Two Approaches to Tyrosine Phosphorylation
Growth factor stimulation initiates signaling cascades through the specific binding of a ligand to its cognate receptor tyrosine kinase (RTK) on the cell surface. This ligand-receptor interaction triggers receptor dimerization, autophosphorylation, and the recruitment of downstream signaling molecules, leading to the activation of well-defined pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. This process is tightly regulated and highly specific, mimicking physiological cell signaling.
This compound , a potent inhibitor of protein tyrosine phosphatases (PTPs), offers a distinct method to induce widespread tyrosine phosphorylation. By inhibiting the enzymes that dephosphorylate tyrosine residues, this compound treatment leads to a global and sustained increase in protein tyrosine phosphorylation. Recent studies have also revealed that this compound can directly activate certain non-receptor tyrosine kinases, such as Src family kinases, through oxidative mechanisms. This makes this compound a powerful tool for studying the overall potential of a cell for tyrosine phosphorylation-dependent signaling, but its effects are less specific than those of growth factors.
Quantitative Comparison of Signaling Outputs
Quantitative phosphoproteomics studies have revealed both unique and overlapping signaling signatures between growth factor stimulation and this compound treatment. A key study utilizing stable isotope dimethyl labeling in HeLa cells provides a global perspective on the differences in induced tyrosine phosphorylation.
| Stimulus | Total Regulated Phosphotyrosine Peptides Identified | Overlap with this compound-Induced Peptides | Overlap with EGF-Induced Peptides | Reference |
| Epidermal Growth Factor (EGF) | 73 | 51% | N/A | [1] |
| This compound | 128 | N/A | 51% | [1] |
Key Observations:
-
Breadth of Response: this compound treatment results in a broader tyrosine phosphorylation landscape compared to EGF stimulation, as evidenced by the higher number of regulated phosphotyrosine peptides identified[1].
-
Shared and Distinct Pathways: The significant overlap (51%) in regulated phosphopeptides suggests that this compound can activate many of the same downstream effectors as EGF. However, the unique sets of phosphopeptides induced by each stimulus highlight the existence of distinct signaling pathways activated by each method[1].
-
Sustained vs. Transient Signaling: Growth factor-induced signaling is often transient and subject to negative feedback regulation. In contrast, this compound's inhibition of phosphatases leads to a more sustained and potentially amplified phosphorylation signal.
Signaling Pathways: A Visual Comparison
To illustrate the fundamental differences in their mechanisms of action, the following diagrams depict the signaling pathways activated by a canonical growth factor (EGF) and this compound.
Experimental Protocols
The following section provides detailed methodologies for key experiments to compare signaling induced by growth factors and this compound.
Cell Culture, Stimulation, and Lysis
This protocol outlines the initial steps for preparing cell lysates for subsequent analysis.
-
Cell Culture: Plate cells (e.g., HeLa or A431) in appropriate growth medium and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with serum-free medium and incubate for 16-24 hours prior to stimulation.
-
Stimulation:
-
Growth Factor Group: Stimulate cells with the desired concentration of growth factor (e.g., 100 ng/mL EGF) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
This compound Group: Treat cells with this compound (typically 50-100 µM) for the same time points. Note: this compound is unstable and should be prepared fresh by mixing sodium orthovanadate and hydrogen peroxide.
-
Control Group: Include an unstimulated control for each time point.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (including sodium orthovanadate for the growth factor and control groups to preserve phosphorylation).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Immunoprecipitation of Phosphotyrosine-Containing Proteins
This protocol is for enriching tyrosine-phosphorylated proteins from the cell lysates.
-
Antibody-Bead Conjugation: Conjugate an anti-phosphotyrosine antibody (e.g., clone 4G10) to protein A/G-coupled magnetic beads according to the manufacturer's protocol.
-
Immunoprecipitation:
-
Normalize the protein concentration of the cell lysates from all experimental groups.
-
Incubate an equal amount of protein from each lysate (e.g., 1-2 mg) with the antibody-conjugated beads overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound phosphoproteins from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
The eluted samples are now ready for Western blot analysis.
-
Western Blot Analysis
This protocol describes the detection of specific phosphorylated proteins in the prepared samples.
-
SDS-PAGE: Separate the proteins in the cell lysates or immunoprecipitated samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EGFR, anti-phospho-ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to normalize for protein loading.
Experimental Workflow: A Comparative Approach
The following flowchart outlines a logical workflow for a comparative study of growth factor and this compound-induced signaling.
References
A Comparative Guide to Cellular Responses: Pervanadate vs. PMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular responses induced by two widely used chemical probes: pervanadate, a potent protein tyrosine phosphatase (PTP) inhibitor, and phorbol 12-myristate 13-acetate (PMA), a powerful activator of protein kinase C (PKC). Understanding the distinct signaling cascades and downstream effects elicited by these agents is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutic strategies.
At a Glance: Key Mechanistic Differences
This compound and PMA initiate cellular signaling through fundamentally different mechanisms, leading to distinct patterns of protein phosphorylation and downstream biological outcomes.
-
This compound: As a potent and irreversible inhibitor of protein tyrosine phosphatases (PTPs), this compound treatment leads to a global increase in the phosphorylation of tyrosine residues on a wide array of cellular proteins.[1] This occurs because the basal activity of protein tyrosine kinases (PTKs) is no longer counteracted by PTPs. The mechanism of inhibition involves the oxidation of the catalytic cysteine residue within the PTP active site.[1]
-
PMA (Phorbol 12-myristate 13-acetate): PMA acts as a structural analog of diacylglycerol (DAG), a key second messenger. It directly binds to and activates the C1 domain of conventional and novel isoforms of protein kinase C (PKC).[2][3] This activation triggers the translocation of PKC to cellular membranes and initiates a cascade of serine and threonine phosphorylation events on a multitude of substrate proteins.
Comparative Analysis of Cellular Signaling Pathways
While both this compound and PMA can converge on common downstream signaling nodes, such as the MAPK/ERK pathway, the initial triggers and the breadth of activated pathways differ significantly.
Protein Phosphorylation Profiles
| Feature | This compound | PMA (Phorbol 12-myristate 13-acetate) |
| Primary Target | Protein Tyrosine Phosphatases (PTPs)[1] | Protein Kinase C (PKC)[2][3] |
| Primary Phosphorylation Event | Increased Tyrosine Phosphorylation[4][5] | Increased Serine/Threonine Phosphorylation |
| Nature of Action | Irreversible Inhibition[1] | Reversible Activation |
| Specificity | Broad-spectrum PTP inhibitor | Activates multiple PKC isoforms[2] |
Activation of Key Signaling Pathways
| Pathway | This compound-Induced Response | PMA-Induced Response |
| MAPK/ERK Pathway | Strong and sustained activation of ERK1/2, JNK, and p38.[6][7][8] | Rapid and often transient activation of ERK1/2, also activates p38.[6][9] |
| PI3K/Akt Pathway | Can activate Akt, but this is not always a direct or universal effect. | Can activate the PI3K/Akt pathway, often downstream of PKC.[2] |
| NF-κB Pathway | Induces NF-κB activation, potentially through tyrosine phosphorylation of IκBα. | Potent activator of NF-κB through PKC-dependent pathways.[2] |
| STAT Pathway | Can mimic cytokine signaling by inducing the tyrosine phosphorylation and activation of STAT proteins.[10] | Generally does not directly activate STATs through tyrosine phosphorylation. |
Visualizing the Divergent Signaling Cascades
The following diagrams, generated using the DOT language, illustrate the distinct primary mechanisms of action and downstream signaling pathways of this compound and PMA.
Differential Effects on Cellular Processes
The distinct signaling profiles of this compound and PMA translate into different, and sometimes opposing, effects on complex cellular processes such as gene expression and apoptosis.
| Cellular Process | This compound-Induced Effect | PMA-Induced Effect |
| Gene Expression | Can mimic cytokine-induced gene expression by activating STATs, e.g., upregulation of ICAM-1.[10] | Potent modulator of gene expression, often through NF-κB and AP-1 activation. Can induce both upregulation and downregulation of various genes.[3] |
| Apoptosis | Can induce apoptosis through the activation of caspases and release of cytochrome C. | Cell-type dependent; can either promote or inhibit apoptosis.[3] |
| Cell Proliferation | Can be mitogenic and induce cell proliferation.[6][8] | Can have dual effects, either promoting proliferation or inducing cell cycle arrest depending on the cell type and context.[3] |
| Cell Differentiation | Can influence differentiation programs, for example, by mimicking growth factor signaling. | A well-known inducer of differentiation in various cell types, such as monocytic cells into macrophages. |
Experimental Protocols: A Comparative Approach
To discern the specific cellular responses to this compound versus PMA, a combination of biochemical and cell-based assays is recommended. Below are generalized protocols for key experiments.
Preparation of this compound Stock Solution
This compound is unstable and must be prepared fresh before each experiment.
-
Prepare a 100 mM stock solution of sodium orthovanadate (Na₃VO₄) in high-purity water.
-
Just before use, mix one volume of the 100 mM sodium orthovanadate solution with one volume of 100 mM hydrogen peroxide (H₂O₂).
-
Incubate the mixture at room temperature for 5-15 minutes. The solution should turn a yellowish-orange color, indicating the formation of this compound.
-
Dilute the this compound solution to the desired final concentration in cell culture medium immediately before treating the cells.
Analysis of Protein Phosphorylation by Western Blotting
This protocol allows for the direct comparison of tyrosine versus serine/threonine phosphorylation induced by this compound and PMA.
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with this compound (e.g., 10-100 µM) or PMA (e.g., 10-100 nM) for various time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Use a pan-phosphotyrosine antibody to detect this compound-induced phosphorylation and phospho-specific antibodies for downstream targets of PKC (e.g., phospho-MARCKS) or common signaling nodes (e.g., phospho-ERK, phospho-p38) for both treatments.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow for Comparative Analysis
Conclusion
This compound and PMA are invaluable tools for dissecting cellular signaling pathways. However, their distinct mechanisms of action necessitate careful consideration in experimental design and data interpretation. This compound provides a model for understanding the consequences of widespread protein tyrosine hyperphosphorylation, mimicking aspects of growth factor and cytokine signaling. In contrast, PMA offers a specific means to investigate the roles of PKC and downstream serine/threonine phosphorylation cascades. By employing the comparative experimental approaches outlined in this guide, researchers can effectively delineate the unique and overlapping cellular responses to these powerful signaling modulators, thereby advancing our understanding of cellular regulation and identifying novel targets for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enhancement by this compound of tyrosine phosphorylation on prostatic proteins occurs through the inhibition of membrane-associated tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound elicits proliferation and mediates activation of mitogen-activated protein (MAP) kinase in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound mimics IFNgamma-mediated induction of ICAM-1 expression via activation of STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Tyrosine Phosphatase Inhibitors: Validating the Irreversible Inhibition of PTPs by Pervanadate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pervanadate and other commonly used protein tyrosine phosphatase (PTP) inhibitors, with a focus on validating the irreversible nature of this compound's inhibitory mechanism. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting and utilizing the appropriate PTP inhibitors for their studies.
Executive Summary
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on their protein substrates. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. This compound, a potent PTP inhibitor, is widely used in research to study the effects of PTP inhibition. This guide will delve into the mechanism of this compound action, comparing it with other inhibitors and providing the experimental framework to validate its irreversible mode of inhibition.
Mechanism of Action: this compound vs. Reversible Inhibitors
PTP inhibitors can be broadly classified into two categories based on their mechanism of action: reversible and irreversible.
This compound , a derivative of vanadate, is a classic example of an irreversible inhibitor . Its mechanism involves the oxidation of the catalytic cysteine residue within the PTP active site.[1] This oxidation is a covalent modification that permanently inactivates the enzyme.
In contrast, sodium orthovanadate acts as a reversible, competitive inhibitor . As a phosphate analog, it binds to the active site of PTPs, competing with the natural phosphotyrosine substrates.[2] This binding is non-covalent, and the inhibition can be reversed by increasing the substrate concentration or by the addition of chelating agents like EDTA.[1]
Another class of PTP inhibitors includes organometallic compounds like bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) . While also a potent inhibitor, its mechanism can be more complex, often involving both competitive and oxidative components.[2][3]
Comparative Analysis of PTP Inhibitors
The choice of a PTP inhibitor depends on the specific experimental goals. The following table summarizes the key characteristics of this compound and its common alternatives.
| Inhibitor | Target PTP | Mechanism of Action | Potency (IC50/Ki) | Reversibility | Key Features |
| This compound | Broad-spectrum | Irreversible (Oxidation of catalytic cysteine) | High (Time and concentration-dependent) | No | Potent, long-lasting inhibition. Useful for studying the sustained effects of PTP inactivation. |
| Sodium Orthovanadate | Broad-spectrum | Reversible , Competitive | Ki: 0.38 ± 0.02 µM for PTP1B[1] | Yes | Reversible nature allows for studying the transient effects of PTP inhibition. |
| bpV(phen) | Broad-spectrum (potent on PTEN) | Mixed (Competitive and Oxidative) | Nanomolar range for some PTPs | Partially reversible (dependent on the extent of oxidation) | High potency; also a potent inhibitor of PTEN.[4] |
| bis(maltolato)oxovanadium(IV) (BMOV) | PTP1B, Alkaline Phosphatase | Reversible, Mixed competitive and non-competitive | IC50: 0.86 ± 0.02 µM for GST-PTP1B[5] | Yes | Shows time-dependent biphasic inactivation of PTP1B. |
Experimental Protocols
To experimentally validate the irreversible inhibition of PTPs by this compound, a combination of enzyme activity assays and biophysical methods can be employed.
PTP Activity Assay to Demonstrate Irreversibility (Washout Experiment)
This protocol is designed to differentiate between reversible and irreversible inhibition by attempting to restore enzyme activity after inhibitor removal.
Materials:
-
Purified PTP enzyme (e.g., PTP1B)
-
This compound solution (freshly prepared)
-
Sodium orthovanadate solution
-
PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Microplate reader
-
Dialysis or spin-filtration units for inhibitor removal
Procedure:
-
Inhibitor Incubation:
-
In separate tubes, pre-incubate the PTP enzyme with:
-
Vehicle control (buffer)
-
This compound (at a concentration known to cause significant inhibition)
-
Sodium orthovanadate (at a concentration equivalent to its IC50 or Ki)
-
-
Incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
-
Inhibitor Removal (Washout):
-
Remove the unbound inhibitor from each reaction mixture using dialysis or spin-filtration. This step is crucial.
-
-
Activity Measurement:
-
Measure the residual PTP activity in each sample by adding the pNPP substrate.
-
Monitor the production of p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the enzyme activity of the inhibitor-treated samples to the vehicle control.
-
Expected Outcome: The activity of the sodium orthovanadate-treated enzyme should be largely restored after washout, while the this compound-treated enzyme will remain inhibited, demonstrating the irreversible nature of its action.
-
Mass Spectrometry to Confirm Covalent Modification
Mass spectrometry can directly detect the covalent modification of the catalytic cysteine by this compound.
Materials:
-
Purified PTP enzyme
-
This compound solution
-
Trypsin
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Inhibition Reaction: Incubate the PTP enzyme with and without this compound.
-
Proteolytic Digestion: Digest the protein samples with trypsin to generate peptides.
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
-
Search for a mass shift in the peptide containing the active site cysteine.
-
Expected Outcome: In the this compound-treated sample, the mass of the active site peptide will be increased, corresponding to the addition of oxygen atoms to the cysteine residue, confirming covalent modification.
-
Visualizing Mechanisms and Workflows
Mechanism of PTP Inhibition
Caption: Comparison of reversible and irreversible PTP inhibition mechanisms.
Experimental Workflow for Inhibitor Validation
Caption: A stepwise workflow for characterizing PTP inhibitor reversibility.
PTP1B in the Insulin Signaling Pathway
Caption: PTP1B negatively regulates insulin signaling, a process blocked by this compound.
Conclusion
The selection of an appropriate PTP inhibitor is critical for the accurate interpretation of experimental results. This compound's irreversible mechanism of action makes it a powerful tool for studying the consequences of sustained PTP inhibition. By understanding the distinct mechanisms of different PTP inhibitors and employing the experimental protocols outlined in this guide, researchers can confidently validate the effects of these compounds and advance our understanding of PTPs in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Pervanadate on Serine/Threonine Phosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specific effects of chemical tools on cellular signaling is paramount. Pervanadate, a potent inhibitor of protein tyrosine phosphatases (PTPs), is widely used to study tyrosine phosphorylation. However, its application often reveals a significant, albeit indirect, impact on serine/threonine phosphorylation. This guide provides an objective comparison of this compound's effects, supported by experimental data and detailed protocols, to aid in the precise dissection of phosphorylation-dependent signaling pathways.
The Indirect Mechanism: Crosstalk from Tyrosine to Serine/Threonine Kinases
This compound is formed by the combination of sodium orthovanadate and hydrogen peroxide and acts as a powerful, irreversible inhibitor of PTPs by oxidizing the catalytic cysteine residue in their active site[1]. This direct action leads to a rapid and global increase in the tyrosine phosphorylation of cellular proteins[2][3][4].
The subsequent increase in serine/threonine phosphorylation is a downstream consequence of this event. Many critical signaling pathways feature a hierarchical cascade where tyrosine kinases activate serine/threonine kinases. By inhibiting the PTPs that normally dampen tyrosine kinase activity, this compound treatment can lead to the hyperactivation of these cascades[2][5]. For instance, the activation of Mitogen-Activated Protein Kinases (MAPKs) like ERK, JNK, and p38, all of which are serine/threonine kinases, has been observed following this compound treatment[5]. This crosstalk is a fundamental aspect of cellular signaling, allowing for the integration of multiple upstream signals[6][7][8].
References
- 1. researchgate.net [researchgate.net]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. This compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphorylation and proteolysis. This compound-induced, metalloprotease-dependent cleavage of the ErbB-4 receptor and amphiregulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cross-phosphorylation of bacterial serine/threonine and tyrosine protein kinases on key regulatory residues [frontiersin.org]
- 7. Cross talk between serine/threonine and tyrosine kinases regulates ADP-induced thromboxane generation in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-talk between serine/threonine protein phosphatase 2A and protein tyrosine phosphatase 1B regulates Src activation and adhesion of integrin αIIbβ3 to fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pervanadate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory reagents is paramount. Pervanadate, a potent protein tyrosine phosphatase inhibitor prepared by mixing sodium orthovanadate and hydrogen peroxide, requires specific disposal procedures due to its reactivity and the hazardous nature of its components. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Logistical Information
Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific guidelines and to ensure compliance with all local, state, and federal regulations. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste. All disposal steps should be performed in a well-ventilated area or a chemical fume hood.
The primary goal of this compound disposal is to first neutralize its oxidative potential by quenching the excess hydrogen peroxide and then to precipitate the toxic vanadate from the solution.
Experimental Protocol for this compound Disposal
This protocol outlines a detailed methodology for the safe inactivation and disposal of this compound solutions commonly used in laboratory settings.
Step 1: Quenching of Excess Hydrogen Peroxide
The initial and most critical step is the decomposition of the reactive hydrogen peroxide in the this compound solution. This can be safely achieved using catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen.
-
Prepare for Quenching: Place the container with the this compound waste solution in a larger secondary container to contain any potential foaming or splashing.
-
Add Catalase: Carefully add a small amount of catalase solution (e.g., a few microliters of a commercially available catalase solution) to the this compound waste. The addition will cause vigorous bubbling as oxygen gas is released. Add the catalase slowly to control the rate of the reaction.
-
Ensure Complete Reaction: Gently stir the solution and continue to observe for gas evolution. The absence of further bubbling indicates the complete decomposition of hydrogen peroxide. This step effectively converts the reactive this compound back to the less reactive vanadate.
Step 2: Precipitation of Vanadate
Once the hydrogen peroxide has been neutralized, the next step is to remove the soluble and toxic vanadate from the aqueous solution by precipitating it as an insoluble salt.
-
Add Precipitating Agent: While stirring, slowly add a solution of 1 M calcium chloride (CaCl₂) to the vanadate-containing solution. This will initiate the precipitation of calcium vanadate.
-
Adjust pH for Optimal Precipitation: For optimal precipitation of calcium vanadate, adjust the pH of the solution to a range of 8.0 to 8.5.[1] This can be achieved by the dropwise addition of a dilute sodium hydroxide (NaOH) solution while monitoring the pH with a pH meter or pH paper.
-
Allow for Sedimentation: Once the pH is adjusted, continue stirring for a few minutes to ensure complete precipitation. Then, allow the solution to stand undisturbed for at least one hour to allow the calcium vanadate precipitate to settle.
Step 3: Waste Segregation and Final Disposal
The final step involves separating the precipitated solid waste from the liquid and ensuring each component is disposed of correctly.
-
Separate Precipitate: Carefully decant or filter the supernatant (the clear liquid) from the solid calcium vanadate precipitate.
-
Dispose of Liquid Waste: The remaining liquid should be tested to ensure the absence of significant amounts of soluble vanadate. After neutralization of the pH, and pending institutional guidelines, this liquid may be suitable for drain disposal.[1] However, it is imperative to confirm this with your EHS office before proceeding.
-
Dispose of Solid Waste: The collected calcium vanadate precipitate is considered hazardous waste. Transfer the precipitate to a clearly labeled, sealed, and leak-proof hazardous waste container.[1] Store this container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.[1]
Data Presentation: Reagents for this compound Disposal
| Reagent | Formula | Concentration (Typical) | Purpose |
| Catalase | N/A | Varies (as per manufacturer) | Decomposition of Hydrogen Peroxide |
| Calcium Chloride | CaCl₂ | 1 M | Precipitation of Vanadate |
| Sodium Hydroxide | NaOH | 1 M (for pH adjustment) | pH adjustment for optimal precipitation |
Mandatory Visualization: this compound Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pervanadate
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Pervanadate, a potent protein-tyrosine phosphatase (PTP) inhibitor, is a valuable tool in signal transduction research, particularly in mimicking and studying insulin signaling pathways. However, its reactivity and oxidizing potential necessitate stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for the handling of this compound.
Immediate Safety and Hazard Information
This compound is a strong oxidizing agent formed by the reaction of vanadate and hydrogen peroxide. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the hazards can be inferred from its components and from SDSs for related vanadium compounds and this compound-containing solutions.
Primary Hazards:
-
Serious Eye Damage/Irritation: Contact can cause significant injury to the eyes.
-
Skin Irritation: May cause redness, burning, and inflammation upon contact.
-
Harmful if Swallowed: Ingestion can be toxic.
-
Aquatic Toxicity: this compound solutions are very toxic to aquatic life with long-lasting effects.
| Hazard Data Summary | |
| Hazard Class | Oxidizing agent, Skin and Eye Irritant, Acute Toxicity (Oral), Aquatic Toxicity |
| Signal Word | Danger |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact |
| Target Organs | Respiratory system, skin, eyes |
| Pictograms | GHS03 (Oxidizer), GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS09 (Environment) |
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound and its precursor solutions.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Hand Protection | Nitrile rubber gloves | ASTM D6978 or EN374 | Prevents skin contact and absorption. |
| Eye & Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | ANSI Z87.1 or EN166 | Protects eyes and face from splashes. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., N95) should be worn. | Varies by region | Minimizes inhalation of aerosols. |
| Body Protection | Laboratory coat | --- | Protects skin and personal clothing from contamination. |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for the safe handling of this compound.
Experimental Protocol: Preparation of 1mM this compound Solution
This protocol is adapted from established methods and should be performed with strict adherence to safety procedures.[1][2][3][4]
Materials:
-
Sodium orthovanadate (Na₃VO₄) - Crucially, the solution must be colorless. A yellow tint indicates the formation of decavanadate, which is not suitable for this compound preparation. [1]
-
Hydrogen peroxide (H₂O₂) (30%)
-
HEPES buffer (20mM, pH 7.3)
-
Catalase
-
Sterile, nuclease-free water
Procedure:
-
Prepare a 100mM Sodium Orthovanadate stock solution: Dissolve Na₃VO₄ in water and adjust the pH to 10. Boil the solution until it becomes colorless. Allow it to cool and re-adjust the pH to 10. Repeat this process until the solution remains colorless and the pH is stable at 10 after cooling. Aliquot and store at -20°C.[4]
-
Work in a chemical fume hood and wear all required PPE.
-
Prepare a 0.3% H₂O₂ solution: Dilute the 30% H₂O₂ stock 1:10 with 20mM HEPES buffer (pH 7.3), then dilute this 3% solution a further 1:10 with the same buffer.
-
Prepare the 1mM this compound stock: In a new tube, combine:
-
940 µL of sterile water
-
50 µL of the 0.3% H₂O₂ solution
-
10 µL of the 100mM sodium orthovanadate stock solution
-
-
Mix gently by inverting the tube and incubate for 5-15 minutes at room temperature.
-
Quench the excess H₂O₂: Add a small amount of catalase to the this compound solution. This will cause a burst of oxygen bubbles. Keep the tube lid open to release the pressure.[1][2]
-
The this compound solution is now ready for use. It is stable for several hours but should be used as fresh as possible.[1]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedures:
-
Collection:
-
Collect all liquid waste containing this compound in a designated, clearly labeled, and chemically resistant container.
-
Collect all solid waste (e.g., pipette tips, tubes, gloves) in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound solution"), and the associated hazards (Oxidizer, Corrosive, Toxic).
-
-
Storage:
-
Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Disposal:
-
Do not pour this compound waste down the drain.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
This compound's Role in Insulin Signaling
This compound is a potent inhibitor of protein-tyrosine phosphatases (PTPs), such as PTP1B.[5][6][7][8][9] PTP1B is a negative regulator of the insulin signaling pathway; it dephosphorylates and inactivates the insulin receptor and its substrates.[5][7] By inhibiting PTP1B, this compound maintains the phosphorylated (active) state of these signaling molecules, thereby mimicking the effects of insulin.[5][9]
References
- 1. wang.ucsd.edu [wang.ucsd.edu]
- 2. US5155031A - Use of this compound as an inhibitor of phosphotyrosine phosphatase - Google Patents [patents.google.com]
- 3. A Protein Tyrosine Phosphatase Inhibitor, this compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
